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  • Product: 3,5-Dichlorophenyl acetate
  • CAS: 61925-86-8

Core Science & Biosynthesis

Foundational

3,5-dichlorophenyl acetate chemical structure and properties

This guide provides a comprehensive technical overview of 3,5-dichlorophenyl acetate, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3,5-dichlorophenyl acetate, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's chemical structure, physicochemical properties, synthesis, spectral analysis, potential applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction and Chemical Identity

3,5-Dichlorophenyl acetate is a chlorinated aromatic ester. Its structure consists of a phenyl group substituted with two chlorine atoms at the 3 and 5 positions, with an acetate group attached to the phenolic oxygen. This substitution pattern confers specific chemical and physical properties that make it a molecule of interest in organic synthesis and potentially as a building block for more complex molecules.

Key Identifiers:

IdentifierValue
IUPAC Name (3,5-dichlorophenyl) acetate[1]
CAS Number 61925-86-8[1][2]
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.03 g/mol [1][2]
InChI InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3[1]
InChIKey DPHLEWZTIXLUGZ-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)OC1=CC(=CC(=C1)Cl)Cl[1]
Synonyms 3,5-Dichlorophenol acetate, Acetic acid, 3,5-dichlorophenyl ester[1]

digraph "3_5_dichlorophenyl_acetate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"];

// Position nodes C1 -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> C1 [label=""]; C1 -> O1 [label=""]; O1 -> C7 [label=""]; C7 -> O2 [label="", style=double]; C7 -> C8 [label=""]; C3 -> Cl1 [label=""]; C5 -> Cl2 [label=""];

// Arrange benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,1.5!"];

// Arrange acetate group O1 [pos="0,3!"]; C7 [pos="1.3,3.75!"]; O2 [pos="1.3,5.25!"]; C8 [pos="2.6,3!"];

// Arrange chlorine atoms Cl1 [pos="-1.6,-3.75!"]; Cl2 [pos="2.6,-0.75!"]; }

Caption: Chemical structure of 3,5-dichlorophenyl acetate.

Physicochemical Properties

While extensive experimental data for 3,5-dichlorophenyl acetate is not widely published, its properties can be estimated based on its structure and data from related compounds. It is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents.

Computed and Experimental Properties:

PropertyValueSource
Molecular Weight 205.03 g/mol PubChem[1]
XLogP3 3.2PubChem (Computed)[1]
Kovats Retention Index (Standard non-polar) 1334, 1336, 1340.8, 1367PubChem (Experimental)[1]
Kovats Retention Index (Standard polar) 1964PubChem (Experimental)[1]
Melting Point Not available-
Boiling Point Not available-

Synthesis of 3,5-Dichlorophenyl Acetate

The most direct and common method for the synthesis of 3,5-dichlorophenyl acetate is the esterification of 3,5-dichlorophenol. This can be achieved through reaction with either acetic anhydride or acetyl chloride. The choice of acetylating agent can influence reaction conditions and workup procedures. Acetic anhydride is generally easier to handle, while acetyl chloride is more reactive.

Experimental Protocol: Acetylation using Acetic Anhydride

This protocol is based on standard procedures for the acetylation of phenols.

Materials:

  • 3,5-Dichlorophenol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst) or a base like pyridine or triethylamine

  • Dichloromethane (solvent, if using a base)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,5-dichlorophenol in a minimal amount of a suitable solvent like dichloromethane if a base catalyst is used. If using an acid catalyst, the reaction can often be run neat.

  • Addition of Reagents:

    • Acid-catalyzed: Add 1.2-1.5 equivalents of acetic anhydride followed by a catalytic amount (a few drops) of concentrated sulfuric acid.

    • Base-catalyzed: To the solution of 3,5-dichlorophenol in dichloromethane, add 1.2 equivalents of a base such as pyridine or triethylamine. Cool the mixture in an ice bath and slowly add 1.1 equivalents of acetic anhydride.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of ice-cold water to quench the excess acetic anhydride.

    • If a solid product precipitates, it can be collected by vacuum filtration, washed with cold water, and then with a cold, dilute sodium bicarbonate solution until effervescence ceases.

    • If the product is oily or remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3,5-dichlorophenyl acetate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis_Workflow Start 3,5-Dichlorophenol Reaction Esterification Reaction Start->Reaction Reagent Acetic Anhydride Reagent->Reaction Catalyst H₂SO₄ or Pyridine Catalyst->Reaction Quench Quench with Ice Water Reaction->Quench Monitor by TLC Extraction Extraction / Filtration Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Product Pure 3,5-Dichlorophenyl Acetate Purification->Product

Caption: General workflow for the synthesis of 3,5-dichlorophenyl acetate.

Spectral Analysis and Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 3,5-dichlorophenyl acetate.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3,5-dichlorophenyl acetate will show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A cluster of peaks around m/z 204, 206, and 208 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The ratio of the M⁺ to M⁺+2 peak should be approximately 9:6 for a dichlorinated compound.

  • Key Fragments:

    • Loss of the acetyl group as a ketene (-CH₂CO) from the molecular ion to give the 3,5-dichlorophenol radical cation at m/z 162 (and 164, 166). This is often a prominent peak.

    • A strong peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺).

GC-MS Data:

  • GC-MS fragments: 43 (99.99%), 162 (47%), 164 (29.80%), 63 (20.60%), 206 (9.40%)[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum is expected to be relatively simple.

  • Aromatic Protons: The three protons on the dichlorinated phenyl ring will appear as two distinct signals.

    • The proton at the 4-position (para to the acetate group) will be a triplet with a small coupling constant (J ≈ 2 Hz) due to coupling with the two meta protons. This signal is expected to be around δ 7.1-7.3 ppm .

    • The two equivalent protons at the 2 and 6-positions (ortho to the acetate group) will appear as a doublet (J ≈ 2 Hz) due to coupling with the para proton. This signal is expected around δ 6.9-7.1 ppm .

  • Methyl Protons: The three protons of the acetyl group will appear as a sharp singlet, expected around δ 2.3-2.4 ppm .

The carbon NMR spectrum will show six distinct signals.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected in the range of δ 168-170 ppm .

  • Aromatic Carbons:

    • C1 (ipso-carbon attached to oxygen): Expected around δ 150-152 ppm .

    • C3 and C5 (carbons attached to chlorine): Expected around δ 134-136 ppm .

    • C2 and C6 (carbons ortho to the acetate): Expected around δ 120-122 ppm .

    • C4 (carbon para to the acetate): Expected around δ 125-127 ppm .

  • Methyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, expected around δ 20-22 ppm .

A study on the ¹³C NMR spectra of various substituted phenyl acetates supports these predicted chemical shift ranges and the additive nature of substituent effects on the aromatic carbon signals[3].

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1760-1770 cm⁻¹ .

  • C-O Stretch (Ester): Two bands are expected, one for the C-O-C asymmetric stretch around 1200-1250 cm⁻¹ and another for the symmetric stretch around 1000-1100 cm⁻¹ .

  • Aromatic C=C Stretch: Medium to weak bands in the region of 1450-1600 cm⁻¹ .

  • Aromatic C-H Bending (out-of-plane): Bands in the 800-900 cm⁻¹ region characteristic of the substitution pattern.

  • C-Cl Stretch: Strong bands in the 600-800 cm⁻¹ region.

Applications and Relevance in Research

While specific applications for 3,5-dichlorophenyl acetate itself are not extensively documented, the 3,5-dichlorophenyl moiety is a key structural component in various biologically active molecules and advanced materials. Therefore, 3,5-dichlorophenyl acetate serves as a valuable intermediate and building block in the synthesis of these more complex targets.

Potential Areas of Application:

  • Pharmaceutical Synthesis: The 3,5-dichlorophenyl group is found in compounds investigated for their anticancer and other therapeutic properties. For example, it is a component of Tafamidis, a drug used to treat transthyretin amyloidosis[4].

  • Agrochemicals: Many herbicides and fungicides contain chlorinated phenyl rings. The specific substitution pattern can be crucial for biological activity.

  • Material Science: Dichlorinated aromatic compounds can be used as monomers or precursors for the synthesis of specialty polymers and liquid crystals.

The presence of the acetate group makes 3,5-dichlorophenyl acetate a protected form of 3,5-dichlorophenol, which can be useful in multi-step syntheses where the free hydroxyl group might interfere with subsequent reactions.

Safety and Handling

Potential Hazards:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

3,5-Dichlorophenyl acetate is a synthetically accessible compound whose value lies primarily in its potential as an intermediate for more complex and biologically active molecules. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and a thorough analysis of its expected spectroscopic characteristics. By understanding these fundamental aspects, researchers can effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • PubChem. 3,5-Dichlorophenyl acetate. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]

  • Google Patents. WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.
  • Google Patents. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof.
  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 8(2), 69-73.
  • Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • Quick Company. Process For The Preparation Of 1 (3,5 Dichlorophenyl) 2,2,2 Trifluoroethanone And Derivatives Thereof. Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0295511). Available from: [Link]

  • Google Patents. US20230286918A1 - Manufacturing process for 3,5-dichloropicolinonitrile for synthesis of vadadustat.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • PubChem. 3,5-Dichlorophenyl. Available from: [Link]

  • Pharmaffiliates. Dichlorophenyl-3,5 acetate. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone... Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • AERU. N-(3,5-dichlorophenyl)3-isopropyl-2,4-dioxoimidazoline-1-carboxamide (Ref: RP-30228). Available from: [Link]

  • Cheméo. Chemical Properties of Chloroacetic acid, 3,4-dichlorophenyl ester. Available from: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

Sources

Exploratory

3,5-Dichlorophenyl Acetate in Drug Discovery: A Comprehensive Guide to Safety, Handling, and Synthetic Utility

Executive Summary In modern medicinal chemistry, 3,5-dichlorophenyl acetate (CAS: 61925-86-8) and its homologous building blocks—such as methyl and ethyl 2-(3,5-dichlorophenyl)acetate—serve as critical electrophilic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 3,5-dichlorophenyl acetate (CAS: 61925-86-8) and its homologous building blocks—such as methyl and ethyl 2-(3,5-dichlorophenyl)acetate—serve as critical electrophilic intermediates[1][2]. While traditionally documented in standard Safety Data Sheets (SDS) as simple irritants, the true technical complexity of these compounds lies in their dual nature: they are highly versatile scaffolds for synthesizing complex Active Pharmaceutical Ingredients (APIs), yet they pose latent toxicological risks due to their environmental and in vivo hydrolysis pathways.

This whitepaper synthesizes regulatory safety data with field-proven synthetic insights, providing drug development professionals with an authoritative guide on the mechanistic handling, synthetic utility, and risk mitigation of 3,5-dichlorophenyl acetate derivatives.

Physicochemical Properties & Mechanistic Hazard Profile

To safely utilize 3,5-dichlorophenyl acetate, one must look beyond the basic GHS pictograms and understand the causality behind its reactivity and toxicity.

Data Presentation: Core Physicochemical Profile
PropertyValue / Description
Chemical Name 3,5-Dichlorophenyl acetate (Acetic acid, 3,5-dichlorophenyl ester)
CAS Registry Number 61925-86-8[1][2]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.03 g/mol [2]
Storage Conditions 2-8°C (Refrigerator), under inert atmosphere[2]
Primary GHS Hazards Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[3][4]
The Causality of Toxicity: The Hydrolysis Threat

The primary hazard of 3,5-dichlorophenyl acetate does not stem solely from the intact ester, but from its degradation products. The lipophilic nature of the di-chlorinated aromatic ring allows for rapid dermal penetration. Once absorbed, or if exposed to ambient moisture/bases in a laboratory setting, the ester undergoes rapid hydrolysis to yield 3,5-dichlorophenol [5][6].

Chlorophenols are highly toxic uncouplers of oxidative phosphorylation. Exposure to these phenolic byproducts can lead to severe tissue burns, cyanosis, and systemic toxicity[6]. Therefore, all safety and handling protocols must be designed not just to contain the ester, but to actively prevent its hydrolysis outside of controlled synthetic reactors.

Synthetic Utility in Modern Therapeutics

The 3,5-dichlorophenyl motif is highly prized in rational drug design due to its specific steric bulk and high lipophilicity, which allows it to occupy deep hydrophobic pockets in target proteins.

Application 1: Antiparasitic Agents (TbMetRS Inhibitors)

In the development of treatments for Human African Trypanosomiasis (HAT), researchers utilize 3,5-dichlorophenyl derivatives to synthesize potent inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS)[7][8]. Mechanistically, the 3,5-dichlorophenyl moiety perfectly fills the "enlarged methionine pocket" (EMP) of the enzyme, driving the EC₅₀ of the resulting compounds down to the low nanomolar range (e.g., 22–39 nM)[8].

Application 2: Cardiovascular Allosteric Activators (PKG1α)

In cardiovascular drug development, 3,5-dichlorophenyl acetates are used to synthesize novel allosteric activators of Protein Kinase G I-alpha (PKG1α)[9]. Traditional cardiovascular therapies rely on Nitric Oxide (NO) to stimulate soluble Guanylyl Cyclase (sGC), producing cGMP to activate PKG1α and induce smooth muscle relaxation. Synthetic derivatives of 3,5-dichlorophenyl acetate bypass this upstream signaling cascade entirely, binding directly to PKG1α to exert their therapeutic effect[9].

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG1 PKG1α Activation cGMP->PKG1 Relax Smooth Muscle Relaxation PKG1->Relax Drug 3,5-Dichlorophenyl Derivatives Drug->PKG1 Allosteric Activation

3,5-dichlorophenyl derivatives as allosteric PKG1α activators bypassing NO-sGC-cGMP signaling.

Self-Validating Experimental Protocol: Amidation Workflow

Phase 1: Mild Saponification

Objective: Convert 3,5-dichlorophenyl acetate to 3,5-dichlorophenylacetic acid without degrading sensitive functional groups.

  • Solvent Preparation: Dissolve 1.0 eq of 3,5-dichlorophenyl acetate in a 3:1 mixture of Tetrahydrofuran (THF) and water.

    • Causality: THF is strictly required to solvate the highly lipophilic dichlorophenyl ring, while water is necessary to dissolve the inorganic base.

  • Base Addition: Add 1.5 eq of Lithium Hydroxide (LiOH) at 0°C.

    • Causality: LiOH is preferred over NaOH. The lithium cation coordinates effectively with the oxygen atoms of the ester, facilitating nucleophilic attack by the hydroxide ion while preventing unwanted side reactions.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (UV 254 nm). The reaction is complete when the high-Rf ester spot disappears, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Acidify the mixture to pH 2 using 1M HCl, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Sterically Hindered Amide Coupling

Objective: Couple the resulting acid with a target amine.

  • Activation: Dissolve the crude acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Causality: The di-chloro substitution on the aromatic ring creates significant steric hindrance. HATU is chosen over standard EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which forces the coupling forward despite the steric bulk. DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions.

  • Coupling: Add the target amine (1.1 eq) and stir at room temperature for 4 hours.

  • Validation (LC-MS): Pull a 10 µL aliquot, dilute in Acetonitrile, and inject into the LC-MS. The protocol is self-validated when the mass of the starting acid is entirely replaced by the [M+H]+ peak of the target amide.

Advanced Risk Mitigation & Handling Strategy

Standard SDS guidelines are often too generic for complex laboratory environments. Based on the physicochemical profile of 3,5-dichlorophenyl acetate, the following advanced risk mitigation strategies must be employed:

  • Atmospheric Control (Storage): The compound must be stored at 2-8°C[2]. Crucially, the headspace of the storage vessel must be purged with Argon or dry Nitrogen after every use. Ambient moisture will slowly hydrolyze the ester into corrosive 3,5-dichlorophenol over time[5][6].

  • Advanced PPE: Because the compound and its degradation products are highly lipophilic, standard thin nitrile gloves offer insufficient breakthrough times. Double-gloving or the use of heavy-duty neoprene gloves is mandatory when handling concentrated stock solutions.

  • Spill Response Causality: In the event of a spill, do not use water or aqueous cleaning agents, as this will rapidly generate toxic chlorophenol fumes. Instead, smother the spill with an inert, dry absorbent (such as vermiculite or dry sand), sweep it into a sealed hazardous waste container, and clean the residual surface with a non-polar solvent like hexanes or acetone under high ventilation[6].

References

  • 3,5-Dichlorophenyl acetate - Optional[MS (GC)] - Spectrum . spectrabase.com. 1

  • CAS No : 61925-86-8 | Product Name : Dichlorophenyl-3,5 acetate . pharmaffiliates.com.2

  • methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate hydrochloride - NextSDS . nextsds.com. 3

  • Ethyl 2-(3,5-dichlorophenyl)acetate - Fluorochem . fluorochem.co.uk. 4

  • Optimization of a binding fragment targeting the “enlarged methionine pocket” leads to potent Trypanosoma brucei methionyl-tRNA synthetase inhibitors . nih.gov. 7

  • Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α . acs.org.9

  • This document is a preview generated by EVS: (December 15 2014) Acetylation . evs.ee. 5

  • 591-35-5, 3,5-Dichlorophenol Formula . echemi.com. 6

Sources

Foundational

Comprehensive NMR Characterization of 3,5-Dichlorophenyl Acetate: Structural Elucidation and Electronic Effects

Executive Summary 3,5-Dichlorophenyl acetate is a highly versatile aromatic building block utilized extensively in modern organic synthesis and drug discovery. It serves as a critical synthetic intermediate in the Fries...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dichlorophenyl acetate is a highly versatile aromatic building block utilized extensively in modern organic synthesis and drug discovery. It serves as a critical synthetic intermediate in the Fries rearrangement to yield biologically active hydroxyacetophenones[1], and acts as a foundational scaffold in the development of allosteric activators for PKG1α[2] and potent methionyl-tRNA synthetase inhibitors for Trypanosoma brucei[3].

For researchers and drug development professionals, the precise structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental quality control step. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C NMR spectra of 3,5-dichlorophenyl acetate, detailing the underlying electronic effects, spin-spin coupling logic, and validated experimental protocols required for accurate spectral acquisition.

Structural Symmetry and Electronic Topology

The interpretation of the NMR spectra for 3,5-dichlorophenyl acetate is governed by its effective C2v​ symmetry and the competing electronic effects of its substituents. The molecule consists of a central benzene ring functionalized with an acetate group (-OAc) at C1 and chlorine atoms (-Cl) at C3 and C5.

Mechanistic Causality of Chemical Shifts
  • The Acetate Group (-OAc): The ester oxygen exerts a strong electron-withdrawing inductive effect (-I) through the σ -bond network, which heavily deshields the ipso-carbon (C1). Simultaneously, it possesses an electron-donating resonance effect (+M) that pushes electron density into the π -system, shielding the ortho (C2/C6) and para (C4) positions. However, cross-conjugation with the adjacent carbonyl group attenuates this +M effect compared to a free phenol.

  • The Chlorine Atoms (-Cl): Halogens are unique as they are deactivating but ortho/para-directing. Their strong -I effect withdraws electron density, deshielding the ring generally, while their weak +M effect provides localized shielding.

The synergistic interplay of these forces dictates the magnetic environment: the ortho protons (H-2/H-6) are shielded by the acetate's +M effect, while the para proton (H-4) is flanked by two strongly electronegative chlorine atoms, rendering it the most deshielded aromatic proton in the system.

G Molecule 3,5-Dichlorophenyl acetate (C2v Effective Symmetry) OAc C1 Acetate Group (-I > +M) Molecule->OAc Cl C3, C5 Chlorines (-I > +M) Molecule->Cl C1 C1 (ipso) Deshielded (~151 ppm) OAc->C1 Strong -I effect C2_6 H2/H6 & C2/C6 Doublet (J=1.9 Hz) OAc->C2_6 Weak +M shielding Cl->C2_6 -I deshielding C4 H4 & C4 Triplet (J=1.9 Hz) Cl->C4 -I deshielding C2_6->C4 4-Bond Meta Coupling

Fig 2: Electronic effects (-I, +M) and spin-spin coupling logic defining the NMR spectral features.

1 H NMR Spectroscopic Analysis

In the 1 H NMR spectrum (acquired in CDCl 3​ ), the symmetry of the molecule simplifies the aromatic region into a classic two-spin system (AX 2​ or AM 2​ depending on the field strength).

  • Aliphatic Region: The acetate methyl group appears as a sharp, highly integrated singlet at ~2.30 ppm. It is deshielded relative to a standard alkane due to the adjacent anisotropic carbonyl π -system.

  • Aromatic Region: The protons at C2 and C6 are chemically and magnetically equivalent. They couple with the proton at C4 over four bonds (W-coupling or meta-coupling), resulting in a doublet with a characteristic coupling constant of J=1.9 Hz. The H-4 proton, coupling equally to both H-2 and H-6, splits into a well-defined triplet.

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Rationale
~2.30 Singlet (s)-3H-O-CO-CH 3​ Deshielded by the adjacent carbonyl group.
~7.08 Doublet (d)1.92HAr-H (C2, C6)Shielded by the +M effect of the -OAc group; meta-coupled to H-4.
~7.26 Triplet (t)1.91HAr-H (C4)Deshielded by the -I effect of adjacent ortho-chlorines; meta-coupled to H-2/H-6.

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum confirms the carbon skeleton through six distinct resonances, validating the C2v​ symmetry (which collapses the C2/C6 and C3/C5 pairs into single signals).

  • Carbonyl & Ipso Carbons: The carbonyl carbon is shifted far downfield (~168.5 ppm) due to the extreme electronegativity of the two attached oxygen atoms. C1 is similarly deshielded (~151.5 ppm) by the direct attachment of the ester oxygen.

  • Halogenated Carbons: C3 and C5 resonate at ~135.8 ppm. The heavy atom effect of chlorine slightly shields these carbons relative to what purely inductive effects would predict, but they remain distinctly downfield of unsubstituted aromatic carbons.

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)TypeAssignmentCausality / Rationale
~21.1 CH 3​ -O-CO-C H 3​ Aliphatic methyl carbon, adjacent to carbonyl.
~121.0 CHAr-C (C2, C6)Ortho to the electron-donating (+M) acetate group.
~126.8 CHAr-C (C4)Meta to the acetate group, ortho to chlorines.
~135.8 CqAr-C (C3, C5)Quaternary carbons directly attached to electronegative chlorine atoms.
~151.5 CqAr-C (C1)Quaternary carbon heavily deshielded by the directly attached ester oxygen.
~168.5 Cq-O-C =OHighly deshielded carbonyl carbon.

Validated Experimental Protocols

To ensure reproducibility and high-fidelity spectral data, the following self-validating protocols detail both the chemical synthesis of the standard and the specific parameters for NMR acquisition.

Protocol A: Synthesis of 3,5-Dichlorophenyl Acetate

This protocol utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which overcomes the steric hindrance of the 3,5-dichlorophenol, driving the esterification to completion rapidly[2].

  • Reaction Setup: Charge an oven-dried 50 mL round-bottom flask with 3,5-dichlorophenol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Base & Catalyst Addition: Add triethylamine (TEA, 1.5 equiv) followed by a catalytic amount of DMAP (0.05 equiv). Rationale: TEA acts as an acid scavenger, while DMAP accelerates the acyl transfer.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add acetic anhydride (1.2 equiv).

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 4:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (to remove residual DMAP/TEA), followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the product as a highly pure white solid or viscous oil.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 15–20 mg of 3,5-dichlorophenyl acetate for 1 H NMR (or 50–70 mg for 13 C NMR) into a clean glass vial.

  • Solvation: Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Rationale: CDCl 3​ is non-polar and lacks protic interference, while TMS serves as the absolute 0.00 ppm reference standard.

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz, 298 K, spectral width 12 ppm, relaxation delay (d1) 1.0 s, 16 scans.

    • 13 C NMR: 100 MHz, 298 K, spectral width 250 ppm, relaxation delay (d1) 2.0 s (extended to ensure full relaxation of quaternary carbons C1, C3, C5, and C=O), 1024 scans.

G Phenol 3,5-Dichlorophenol (Starting Material) Rxn Esterification (0°C -> RT, 2h) Phenol->Rxn Reagents Ac2O, TEA, DMAP in CH2Cl2 Reagents->Rxn Workup Aqueous Workup & Purification Rxn->Workup Product 3,5-Dichlorophenyl acetate Workup->Product >95% Purity NMR NMR Acquisition (CDCl3, 400 MHz) Product->NMR

Fig 1: Synthetic workflow and sample preparation for 3,5-dichlorophenyl acetate NMR analysis.

References

  • Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α | Journal of Medicinal Chemistry Source: ACS Publications URL:4[2]

  • Optimization of a binding fragment targeting the “enlarged methionine pocket” leads to potent Trypanosoma brucei methionyl-tRNA synthetase inhibitors Source: PubMed Central (PMC) / NIH URL:3[3]

  • Handbook Of Hydroxyacetophenones: Preparation And Physical Properties Source: VDOC.PUB URL:1[1]

Sources

Exploratory

Spectroscopic Characterization of 3,5-Dichlorophenyl Acetate: A Comprehensive Guide to Infrared (IR) Peak Assignments and Structural Validation

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary and Strategic Context In modern drug development and complex natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary and Strategic Context

In modern drug development and complex natural product synthesis, the precise structural characterization of intermediate building blocks is non-negotiable. 3,5-Dichlorophenyl acetate is a highly versatile synthetic intermediate. Its structural motifs—a sterically accessible ester linkage flanked by electron-withdrawing meta-chloro substituents—make it a critical precursor in the development of potent therapeutics, including novel allosteric activators of PKG1α used in cardiovascular treatments 1. Furthermore, the 3,5-dichlorophenyl moiety is frequently utilized as a binding fragment to target the "enlarged methionine pocket" in Trypanosoma brucei methionyl-tRNA synthetase inhibitors 2.

As a Senior Application Scientist, I approach Fourier-Transform Infrared (FTIR) spectroscopy not merely as a tool for matching peaks, but as a diagnostic readout of a molecule's electronic environment. This whitepaper provides an authoritative breakdown of the IR spectral features of 3,5-dichlorophenyl acetate, explaining the quantum mechanical and electronic causalities behind its vibrational modes, alongside a self-validating experimental protocol for its synthesis and characterization.

Mechanistic Causality of IR Absorptions

The IR spectrum of 3,5-dichlorophenyl acetate is defined by the competing electronic effects (inductive and mesomeric) within the 1,3,5-trisubstituted aromatic system.

The Carbonyl (C=O) Shift Anomaly

In standard aliphatic acetates (e.g., ethyl acetate), the C=O stretch typically appears around 1735–1745 cm⁻¹. However, in phenyl acetates , this peak shifts significantly higher to 1765–1775 cm⁻¹ .

  • The Causality: The phenoxy oxygen atom is sp² hybridized and conjugated with the aromatic ring. Its lone pairs delocalize into the benzene ring via resonance, which fundamentally deprives the carbonyl carbon of that electron density. Furthermore, the two highly electronegative chlorine atoms at the meta positions exert a strong inductive pull (-I effect), further withdrawing electron density from the ester oxygen. This forces the carbonyl group to retain a higher degree of double-bond character, increasing the force constant of the C=O bond and shifting the absorption to a higher wavenumber.

Aromatic and Halogen Vibrations
  • 1,3,5-Trisubstitution Pattern: The out-of-plane (oop) C-H bending vibrations are highly diagnostic for the substitution pattern of the benzene ring. For a symmetrically 1,3,5-trisubstituted ring, a strong, sharp band predictably occurs between 840–860 cm⁻¹ , accompanied by a ring puckering vibration near 680–700 cm⁻¹ .

  • C-Cl Stretching: The heavy chlorine atoms create robust dipole moment changes during vibration, resulting in intense C-Cl stretching bands in the "fingerprint" region, typically bifurcated into two distinct modes around 1070–1090 cm⁻¹ and 800–820 cm⁻¹ .

Quantitative Data Presentation

The following table summarizes the expected quantitative IR absorption data for 3,5-dichlorophenyl acetate, mapping each functional group to its specific vibrational mode and intensity.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Relative IntensityDiagnostic Significance
Ester Carbonyl (C=O) Stretching1765 – 1775StrongConfirms esterification; shifted high due to -I effect of Cl and resonance with the phenyl ring.
Aromatic Ring (C=C) Stretching1575 – 1590 1430 – 1450MediumConfirms the presence of the aromatic core.
Ester (C-O-C) Asymmetric Stretch1190 – 1210StrongCharacteristic of the acetate group.
Aromatic (C-Cl) Stretching1070 – 1090 800 – 820StrongVerifies the retention of the halogen substituents.
Aromatic (C-H) Out-of-plane Bend840 – 860 680 – 700StrongDefinitively proves the 1,3,5-trisubstitution pattern.
Aromatic (C-H) Stretching3070 – 3090WeakStandard sp² C-H stretching.
Aliphatic (C-H) Stretching2930 – 2980WeakConfirms the presence of the acetate methyl (-CH₃) group.

Experimental Protocols: Synthesis and Self-Validating FTIR Workflow

The selective acetylation of halogenated phenols is a foundational transformation in organic synthesis, frequently utilized in the total synthesis of complex polyhalogenated natural products like the Ambigols 3. To ensure absolute data integrity, the following protocol integrates synthesis with a self-validating spectroscopic check.

Phase 1: Acetylation Reaction
  • Preparation: Dissolve 3,5-dichlorophenol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add triethylamine (TEA, 1.2 equiv) as an acid scavenger and nucleophilic catalyst.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add acetyl chloride (1.1 equiv).

    • Causality Note: Slow addition at 0 °C prevents localized superheating, which minimizes the formation of degradation byproducts and prevents premature ester hydrolysis.

  • Reaction: Stir at room temperature for 2 hours, monitoring completion via Thin Layer Chromatography (TLC).

Phase 2: Isolation
  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the generated HCl and excess acetyl chloride.

  • Extraction: Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield pure 3,5-dichlorophenyl acetate.

Phase 3: ATR-FTIR Spectroscopic Validation
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) to computationally subtract ambient CO₂ and water vapor from the final interferogram.

  • Sample Loading: Place 1–2 mg of the purified solid directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

    • Causality Note: Using ATR avoids the use of hygroscopic KBr pellets. KBr readily absorbs atmospheric moisture, which creates an artificial O-H stretch in the spectrum that can mask critical diagnostic data.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Self-Validation Check (Critical): Inspect the region between 3200–3400 cm⁻¹ . The complete absence of a broad absorption band here acts as a self-validating proof that no unreacted 3,5-dichlorophenol starting material remains. If an O-H band is present, the sample is contaminated and must be re-purified.

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to structural validation, highlighting the critical self-validation checkpoint.

G Step1 1. Precursor Prep 3,5-Dichlorophenol Step2 2. Acetylation Acetyl Chloride + TEA Step1->Step2 Reactants Step3 3. Purification Silica Chromatography Step2->Step3 Crude Product Step4 4. Sample Prep ATR-FTIR Crystal Loading Step3->Step4 Pure Ester Step5 5. Spectral Acquisition 4000 - 400 cm⁻¹ Step4->Step5 IR Beam Step6 6. Validation Peak Assignment & OH-Check Step5->Step6 Interferogram

Caption: Workflow for synthesis and ATR-FTIR characterization of 3,5-dichlorophenyl acetate.

References

  • Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Optimization of a binding fragment targeting the “enlarged methionine pocket” leads to potent Trypanosoma brucei methionyl-tRNA synthetase inhibitors - PMC Source: nih.gov URL:[Link]

  • Total Synthesis of the Ambigols: A Cyanobacterial Class of Polyhalogenated Natural Products | Organic Letters - ACS Publications Source: acs.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Laboratory Synthesis of 3,5-Dichlorophenyl Acetate

Introduction and Scientific Context 3,5-Dichlorophenyl acetate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure is a key building block for more complex molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3,5-Dichlorophenyl acetate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure is a key building block for more complex molecules in agrochemical, pharmaceutical, and materials science research. This document provides a detailed, field-proven protocol for the synthesis of 3,5-dichlorophenyl acetate via the esterification of 3,5-dichlorophenol with acetic anhydride.

The chosen methodology employs pyridine as a catalyst, a classic and effective method for the acylation of phenols. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural choices, robust safety protocols, and comprehensive characterization techniques to ensure a reliable and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of 3,5-dichlorophenol is acetylated using acetic anhydride.

Overall Reaction Scheme:

Mechanistic Insights:

Pyridine plays a dual role in this transformation, which is critical for the reaction's efficiency.

  • Nucleophilic Catalyst: Pyridine initially attacks one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic and susceptible to nucleophilic attack than acetic anhydride itself.[1]

  • Brønsted Base: The phenolic proton is acidic. Pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity. More importantly, it neutralizes the acetic acid byproduct formed during the reaction. According to Le Châtelier's principle, the removal of a product shifts the equilibrium towards the formation of the desired ester, driving the reaction to completion.

Materials and Reagents

Proper reagent handling and quality are paramount for the success of this synthesis. All reagents should be used as received from a reputable supplier unless otherwise noted.

Reagent/MaterialGradeCAS NumberSupplier ExampleNotes
3,5-Dichlorophenol≥97%591-35-5Sigma-AldrichSolid, handle with care.
Acetic Anhydride≥99%, ACS Reagent108-24-7Carl ROTHCorrosive and lachrymatory liquid.[2]
PyridineAnhydrous, ≥99.8%110-86-1Jubilant IngreviaFlammable liquid with a strong odor.
Dichloromethane (DCM)ACS Grade, ≥99.5%75-09-2Fisher ScientificVolatile solvent for extraction.
Hydrochloric Acid (HCl)2 M Aqueous Solution7647-01-0VWRFor neutralizing pyridine during work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aq. Sol.144-55-8VWRFor neutralizing acetic acid.
Brine (Saturated NaCl)Saturated Aq. Sol.7647-14-5Lab PreparedFor final wash to aid phase separation.
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9Sigma-AldrichFor drying the organic layer.[3]
Ethyl AcetateACS Grade141-78-6VWRComponent of recrystallization solvent.
HexaneACS Grade110-54-3VWRComponent of recrystallization solvent.

Safety Protocols and Hazard Mitigation

This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. The entire protocol must be performed inside a certified chemical fume hood.

ChemicalKey HazardsRecommended Personal Protective Equipment (PPE)
3,5-Dichlorophenol Harmful if swallowed, causes skin irritation and serious eye damage.[4][5] Toxic to aquatic life.[5]Nitrile gloves, chemical splash goggles, lab coat.
Acetic Anhydride Flammable liquid and vapor.[6] Harmful if swallowed.[7] Causes severe skin burns and eye damage.[2] Fatal if inhaled.[6] Corrosive.[8]Neoprene or butyl rubber gloves, chemical splash goggles, face shield, lab coat. Work in a well-ventilated fume hood.[6] Keep away from heat and open flames.[9]
Pyridine Highly flammable liquid and vapor.[10][11] Harmful if swallowed, in contact with skin, or if inhaled.[12][10] Causes serious eye irritation.[12]Nitrile gloves (check breakthrough time), chemical splash goggles, lab coat. Ensure the fume hood has adequate airflow.[13] Ground/bond container and receiving equipment.[13]
Dichloromethane Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Nitrile gloves, chemical splash goggles, lab coat. Minimize inhalation.
Hydrochloric Acid (2M) Causes skin and eye irritation.Nitrile gloves, chemical splash goggles, lab coat.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

  • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8][15]

Detailed Experimental Protocol

Part A: Reaction Setup and Synthesis
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorophenol (5.00 g, 30.7 mmol, 1.0 equiv.).

  • Place the flask under a nitrogen or argon atmosphere. This is good practice to prevent moisture from entering, although the reaction is not strictly anhydrous.

  • Add anhydrous pyridine (15 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction upon adding the anhydride.

  • Slowly add acetic anhydride (3.45 mL, 3.72 g, 36.8 mmol, 1.2 equiv.) to the stirred solution dropwise via a syringe over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 3 hours at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should have a higher Rf than the starting phenol.

Part B: Work-up and Extraction
  • Upon completion, cool the reaction mixture again in an ice bath and cautiously pour it into a 250 mL beaker containing 50 mL of ice-cold water.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower organic layer into a clean flask.

  • Extract the aqueous layer again with DCM (2 x 25 mL).

  • Combine all organic extracts in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • 50 mL of ice-cold 2 M HCl (to remove pyridine).

    • 50 mL of saturated aqueous NaHCO₃ solution (to remove unreacted acetic anhydride and acetic acid).

    • 50 mL of brine (to remove residual water and aid phase separation).[16]

  • Drain the washed organic layer into a clean 250 mL Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (approx. 5 g). Swirl the flask; the drying agent should move freely when the solution is dry.

  • Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

Part C: Purification by Recrystallization
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a low-melting solid.

  • Prepare a solvent system for recrystallization. A mixture of ethyl acetate and hexane is often effective.[17]

  • Dissolve the crude product in a minimal amount of hot ethyl acetate in a small Erlenmeyer flask.

  • Slowly add hexane dropwise to the hot solution until a persistent cloudiness is observed.

  • Add a few more drops of hot ethyl acetate until the solution becomes clear again.[18]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane.

  • Dry the crystals under high vacuum to a constant weight. The expected product is a white crystalline solid.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of 3,5-dichlorophenyl acetate.

Synthesis_Workflow Workflow for 3,5-Dichlorophenyl Acetate Synthesis A 1. Reagent Setup (3,5-Dichlorophenol, Pyridine) B 2. Acetylation (Add Acetic Anhydride at 0°C) A->B Cooling C 3. Reaction (Stir at RT for 3h) B->C Warm to RT D 4. Quench & Extract (H₂O, DCM) C->D Work-up E 5. Aqueous Washes (HCl, NaHCO₃, Brine) D->E F 6. Drying & Filtration (MgSO₄) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Purification (Recrystallization) G->H I 9. Characterization (NMR, IR, MP) H->I Final Product

Caption: Experimental workflow from reaction setup to final product characterization.

Characterization and Data Analysis

The identity and purity of the synthesized 3,5-dichlorophenyl acetate should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid.
Melting Point ~27-29 °C (Literature value; may vary slightly with purity).
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.15 (t, J = 1.9 Hz, 1H, H-4 proton), ~7.05 (d, J = 1.9 Hz, 2H, H-2/H-6 protons), ~2.30 (s, 3H, -COCH₃ protons). The splitting pattern (a triplet and a doublet) is characteristic of the 1,3,5-trisubstituted aromatic ring.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~168.5 (C=O), ~150.0 (C-O), ~135.0 (C-Cl), ~128.0 (C-H), ~121.0 (C-H), ~21.0 (-CH₃). The number of signals should correspond to the unique carbons in the molecule. Note that due to symmetry, C-2 and C-6, as well as the two C-Cl carbons, are equivalent.[19]
IR Spectroscopy (ATR)ν (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~1770 (strong, C=O ester stretch), ~1570, 1450 (C=C aromatic ring stretches), ~1200 (strong, C-O ester stretch), ~850 (C-Cl stretch). The most indicative peak is the strong carbonyl stretch around 1770 cm⁻¹, confirming the formation of the ester.[20]
Mass Spectrometry (EI) m/z: Molecular ion peak at ~204 (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). A prominent fragment at m/z 43 corresponds to the [CH₃CO]⁺ acylium ion.[21]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: pyridine. Retrieved from [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • CPAChem. (2024, January 12). Safety data sheet - 3,5-Dichlorophenol. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0440 - 3,5-DICHLOROPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of 2-pyridine catalyzed ester aminolysis. Retrieved from [Link]

  • Analysis of 13C NMR Spectra of Some Phenyl Acet
  • ResearchGate. (n.d.). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Organic Syntheses. (2009). Organic Syntheses Procedure. Retrieved from [Link]

  • PMC. (n.d.). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited. Retrieved from [Link]

  • Vibrational spectroscopic study of acetate group. (2004, January 12).
  • ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dichlorophenyl-3,5 acetate. Retrieved from [Link]

  • MDPI. (2013, December 3). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules. Retrieved from [Link]

  • Experiment 1 - Recrystallization of Acetanilide. (n.d.).
  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (n.d.). Journal of Organic Chemistry.
  • ResearchGate. (n.d.). ¹H NMR data of compounds 3-5 at 600 MHz. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • PMC. (n.d.). Purification, Cloning, and Sequencing of a 3,5-Dichlorophenol Reductive Dehalogenase from Desulfitobacterium frappieri PCP-1. Retrieved from [Link]

  • MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine. Retrieved from [Link]

  • PubMed. (2004, August 15). Purification, cloning, and sequencing of a 3,5-dichlorophenol reductive dehalogenase from Desulfitobacterium frappieri PCP-1. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The esterification of acetic anhydride with different alcohol.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022, March 26). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Retrieved from [Link]

  • PMC. (2025, February 21). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with.... Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dichlorophenyl isocyanate. WebBook. Retrieved from [Link]

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Application

Application Note: Catalytic Esterification of 3,5-Dichlorophenol to 3,5-Dichlorophenyl Acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The acetylation of phenols is a fundamental t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The acetylation of phenols is a fundamental transformation in organic synthesis, drug development, and materials science. However, the esterification of 3,5-dichlorophenol presents a specific synthetic challenge. The two chlorine atoms positioned meta to the hydroxyl group exert a strong inductive electron-withdrawing effect (-I effect), which severely diminishes the electron density on the phenolic oxygen[1]. This electronic deactivation renders the substrate poorly nucleophilic, meaning that traditional, uncatalyzed esterification with acetic anhydride proceeds at negligible rates and fails to reach completion[2].

The Causality of Catalytic Choices
  • Why DMAP over Pyridine? Pyridine is insufficiently nucleophilic to drive the acylation of highly deactivated phenols. 4-(N,N-Dimethylamino)pyridine (DMAP) is approximately 104 times more active due to the resonance donation from the para-dimethylamino group, which stabilizes the critical N-acylpyridinium intermediate[2][4].

  • Why Acetic Anhydride over Acetyl Chloride? While acetyl chloride is more reactive, it generates corrosive hydrogen chloride (HCl) gas as a byproduct, which can induce side reactions or require massive excesses of base. Acetic anhydride ( Ac2​O ) generates acetic acid, which is easily neutralized by a stoichiometric auxiliary base like triethylamine (TEA) or removed during aqueous workup[3].

DMAP_Mechanism A Acetic Anhydride + DMAP B N-Acylpyridinium Intermediate A->B Fast Activation C 3,5-Dichlorophenol Nucleophilic Attack B->C Phenol Addition D 3,5-Dichlorophenyl Acetate + Regenerated DMAP C->D Acetylation & Release D->A Catalytic Turnover

Fig 1. Nucleophilic catalysis pathway of DMAP-mediated esterification.

Quantitative Catalyst Comparison

Selecting the right catalyst depends on the scale, environmental constraints (e.g., solvent-free requirements), and downstream purification limits. The following table synthesizes quantitative yield data for the acetylation of deactivated/hindered phenols using various catalytic systems.

Catalytic SystemLoading (mol%)ReagentConditionsTime (h)Avg. Yield (%)Ref
DMAP / TEA 5 - 10% Ac2​O (1.5 eq)DCM, 25 °C2.0> 95%[2][4]
PVPP-BF₃ (Lewis Acid)10% Ac2​O (1.5 eq) CH3​CN , 25 °C1.592%[5]
Cu(OTf)₂ (Lewis Acid)1% Ac2​O (1.2 eq)Solvent-free, 25 °C3.090%[3]
Phosphomolybdic Acid 1% Ac2​O (1.5 eq)Solvent-free, 25 °C0.594%[3]

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems . By integrating specific in-process controls (IPCs), the operator can definitively confirm the success of each phase before proceeding.

Protocol A: Homogeneous DMAP-Catalyzed Acetylation (Gold Standard)

This protocol is optimized for maximum yield and rapid kinetics, ideal for milligram to multi-gram scale synthesis[2][4].

Materials:

  • 3,5-Dichlorophenol (1.0 eq, limiting reagent)

  • Acetic anhydride (1.5 eq)

  • DMAP (0.05 eq, 5 mol%)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL per gram of substrate)

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorophenol and anhydrous DCM. Stir until complete dissolution is achieved.

  • Catalyst & Base Addition: Add TEA, followed by DMAP. The solution should remain clear. Causality: TEA acts as an acid sponge for the generated acetic acid, preventing the equilibrium from stalling, while DMAP acts as the kinetic driver[2].

  • Acylation: Cool the flask to 0 °C using an ice bath. Add acetic anhydride dropwise over 10 minutes. Causality: The reaction is highly exothermic; dropwise addition at 0 °C prevents thermal degradation and side-product formation[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 hours.

  • Quenching: Add methanol (0.5 mL) and stir for 15 minutes to quench any unreacted acetic anhydride, converting it to volatile methyl acetate and acetic acid[2].

  • Work-up: Dilute the mixture with additional DCM. Wash the organic layer successively with 1N HCl (to remove TEA and DMAP), saturated aqueous NaHCO3​ (to neutralize residual acids), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude 3,5-dichlorophenyl acetate.

Protocol B: Heterogeneous Lewis Acid Acetylation (Green/Recoverable)

This protocol utilizes a polymer-supported Lewis acid (PVPP-BF₃), allowing for catalyst recovery and minimizing toxic waste[5].

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, combine 3,5-dichlorophenol (1.0 eq), acetic anhydride (1.5 eq), and PVPP-BF₃ catalyst (10 mol%) in acetonitrile.

  • Reaction: Stir the heterogeneous mixture at room temperature for 1.5 to 2 hours.

  • Catalyst Recovery: Filter the reaction mixture through a sintered glass funnel to remove the solid PVPP-BF₃ catalyst. Wash the catalyst cake with a small amount of ethyl acetate. Causality: The catalyst can be washed, dried, and reused up to 4 times with minimal loss of activity[5].

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3​ and brine. Dry and evaporate to obtain the product.

Protocol_Workflow Step1 1. Preparation Dry glassware & purge with N2. Dissolve 3,5-dichlorophenol. Step2 2. Catalyst Addition Add DMAP (5 mol%) & TEA. Stir to homogenize. Step1->Step2 Step3 3. Acylation Dropwise addition of Ac2O at 0°C. Warm to RT and stir for 2 h. Step2->Step3 Step4 4. Reaction Monitoring Confirm consumption of phenol via TLC (Hexane:EtOAc). Step3->Step4 Step5 5. Quench & Work-up Quench with MeOH. Wash with 1N HCl, then NaHCO3. Step4->Step5 Step6 6. Isolation Dry over MgSO4, filter, evaporate. Yield: 3,5-Dichlorophenyl acetate. Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis of 3,5-dichlorophenyl acetate.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized 3,5-dichlorophenyl acetate, the following analytical checkpoints must be met:

  • Thin-Layer Chromatography (TLC):

    • System: 8:2 Hexanes/Ethyl Acetate.

    • Observation: 3,5-dichlorophenol contains a highly polar hydroxyl group, causing it to interact strongly with the silica stationary phase (lower Rf​ ). Upon esterification, the loss of the hydrogen-bond donor results in a significantly less polar molecule. A successful reaction is validated by the complete disappearance of the starting material spot and the emergence of a new, high- Rf​ spot under UV light (254 nm).

  • Proton NMR ( 1 H-NMR, CDCl3​ ):

    • Disappearance: The broad singlet corresponding to the phenolic -OH proton (~5.0 - 6.0 ppm) must completely vanish.

    • Appearance: A sharp, diagnostic singlet integrating to 3 protons will appear at ~2.30 ppm , corresponding to the newly formed acetate methyl group ( −O−CO−CH3​ ).

    • Aromatic Shift: The aromatic protons of the 3,5-dichlorophenyl ring will shift slightly downfield compared to the starting phenol, as the ester group is less electron-donating via resonance than the free hydroxyl group.

  • GC-MS:

    • The mass spectrum will show a molecular ion peak ( M+ ) at m/z 204 (for the 35Cl isotope), with a characteristic M+2 peak at 206 (due to the natural abundance of 37Cl ), confirming the preservation of the dichloro-aromatic core.

Sources

Method

Comprehensive Application Guide: 3,5-Dichlorophenyl Acetate in Advanced Organic Synthesis

Introduction & Chemical Profiling 3,5-Dichlorophenyl acetate (CAS 61925-86-8) is a highly versatile, electron-deficient aryl ester utilized extensively in advanced organic synthesis and medicinal chemistry. The synergist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

3,5-Dichlorophenyl acetate (CAS 61925-86-8) is a highly versatile, electron-deficient aryl ester utilized extensively in advanced organic synthesis and medicinal chemistry. The synergistic electron-withdrawing effect (-I) of the two meta-positioned chlorine atoms significantly alters the reactivity profile of both the ester functionality and the aromatic ring. This guide explores its primary applications: as a precursor for highly substituted acetophenones via the Fries rearrangement, as an electrophile in nickel-catalyzed C-O bond cross-coupling, and as a guest molecule in supramolecular chemistry.

Workflow A 3,5-Dichlorophenyl Acetate (Starting Material) B Fries Rearrangement (AlCl3, 120°C) A->B Electrophilic Aromatic Substitution C Ni-Catalyzed C-O Activation (Ni(cod)2, PCy3) A->C Oxidative Addition into C-O Bond D Host-Guest Complexation (α-Cyclodextrin) A->D Non-covalent Binding E 2-Hydroxy-4,6-dichloroacetophenone (Building Block) B->E Regioselective Acyl Migration F 3,5-Dichlorobiaryls (Cross-Coupled Products) C->F Suzuki-Miyaura Coupling G Inclusion Complex (Supramolecular Studies) D->G Hydrophobic Encapsulation

Fig 1. Divergent synthetic workflows utilizing 3,5-dichlorophenyl acetate as a core building block.

Core Application 1: Fries Rearrangement for Substituted Hydroxyacetophenones

The Fries rearrangement of aryl acetates is a fundamental method for synthesizing hydroxyacetophenones. For 3,5-dichlorophenyl acetate, the presence of two deactivating chlorine atoms necessitates forcing conditions to achieve successful acyl migration [1].

Causality & Mechanistic Insight: Aluminum chloride (AlCl3) acts as a strong Lewis acid, coordinating to the ester carbonyl to generate a highly electrophilic acylium ion and a dichlorophenoxide intermediate. Because the meta-chlorines strongly deactivate the aromatic ring toward electrophilic aromatic substitution, the reaction must be executed neat (without solvent) at elevated temperatures (120 °C) to overcome the high activation energy barrier. The steric bulk and directing effects of the chlorines dictate the regioselectivity, primarily yielding 2-hydroxy-4,6-dichloroacetophenone [1].

Protocol 1: AlCl3-Mediated Fries Rearrangement

This protocol is designed as a self-validating system, utilizing visual phase changes to confirm reaction progress.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 3,5-dichlorophenyl acetate (5.0 mmol, 1.0 equiv). Causality: Atmospheric moisture must be strictly excluded to prevent the premature hydrolysis of the highly moisture-sensitive AlCl3 catalyst.

  • Lewis Acid Addition: Slowly add anhydrous AlCl3 (7.5 mmol, 1.5 equiv) in portions under a continuous nitrogen sweep. Causality: The 0.5 equiv excess ensures complete coordination to the ester carbonyl, driving the generation of the acylium ion.

  • Thermal Activation: Heat the neat solid mixture to 120 °C using an oil bath for 3 hours. Validation: The mixture will transition from a solid powder to a dark, viscous melt, visually confirming the formation of the aluminum-phenoxide complex.

  • Quenching & Hydrolysis: Cool the flask to room temperature and carefully pour the hardened melt into 50 mL of an vigorously stirred, ice-cold 1 M HCl solution. Causality: The acidic aqueous quench breaks the strong aluminum-oxygen bonds, liberating the free hydroxyacetophenone product. Validation: A white to pale-yellow precipitate should form immediately upon hydrolysis.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the target ketone.

Core Application 2: Nickel-Catalyzed C-O Bond Activation (Cross-Coupling)

Traditionally, cross-coupling reactions rely on expensive or unstable aryl halides and triflates. However, aryl acetates like 3,5-dichlorophenyl acetate offer a cost-effective, bench-stable alternative when paired with specialized nickel catalysis [2].

Causality & Mechanistic Insight: Standard palladium catalysts generally fail to insert into the strong C–O bond of aryl acetates. Nickel(0), being more electron-rich and possessing a smaller atomic radius, readily undergoes oxidative addition into this bond. The electron-deficient nature of the 3,5-dichlorophenyl ring further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester, accelerating this critical oxidative addition step [2]. This enables efficient Suzuki-Miyaura cross-couplings to form complex 3,5-dichlorobiaryl scaffolds.

NiMechanism A Ni(0) Catalyst [Ni(PCy3)2] B Oxidative Addition Insertion into Ar-OAc A->B 3,5-Dichlorophenyl acetate C Transmetalation Ar'-B(OH)2 + Base B->C Release of AcO- D Reductive Elimination Biaryl Formation C->D Formation of Ni(II) Diaryl D->A Catalyst Regeneration E Product 3,5-Dichlorobiaryl D->E Product Release

Fig 2. Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura cross-coupling of aryl acetates.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes inert-atmosphere techniques to protect the low-valent metal center.

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with 3,5-dichlorophenyl acetate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous K3PO4 (2.0 mmol, 2.0 equiv). Causality: K3PO4 is selected as a mild, insoluble base that facilitates transmetalation without prematurely hydrolyzing the ester starting material.

  • Catalyst Loading: Add Ni(cod)2 (0.05 mmol, 5 mol%) and tricyclohexylphosphine (PCy3) (0.10 mmol, 10 mol%). Causality: The bulky, highly electron-rich PCy3 ligand stabilizes the Ni(0) center and forces the necessary geometry to promote the challenging oxidative addition into the C–O bond.

  • Solvent Addition & Heating: Add 5.0 mL of anhydrous toluene, seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 100 °C for 12 hours. Validation: The reaction mixture will change from a pale yellow suspension to a dark brown/black mixture, indicating the formation of active Ni species and successful catalytic turnover.

  • Workup: Cool the reaction to room temperature and filter the crude mixture through a short pad of Celite, eluting with ethyl acetate (20 mL). Causality: Celite filtration effectively removes the insoluble inorganic salts (potassium phosphate and borate byproducts) and precipitated "nickel black."

  • Purification: Concentrate the filtrate and purify via column chromatography to afford the 3,5-dichlorobiphenyl derivative. Validation: Confirm product identity via GC-MS (expected m/z for the biphenyl core C12H8Cl2 is 222.0).

Core Application 3: Supramolecular Chemistry and Inclusion Complexation

Beyond covalent transformations, 3,5-dichlorophenyl acetate serves as a highly quantifiable guest molecule in host-guest chemistry, particularly with cyclodextrins [3].

Causality & Mechanistic Insight: The rigid, hydrophobic nature of the dichlorophenyl ring, combined with the hydrogen-bond accepting capability of the acetate group, makes it an ideal candidate for inclusion into the hydrophobic cavity of α- and β-cyclodextrins. Thermodynamic profiling of this complexation (measuring free energies of inclusion) aids in developing predictive nonlinear group contribution models, which are critical for designing cyclodextrin-based drug delivery formulations [3].

Quantitative Data Summary

The following table summarizes the reaction parameters, key intermediates, and expected yields for the primary synthetic transformations of 3,5-dichlorophenyl acetate.

Reaction TypeReagents / Catalyst SystemKey Reactive IntermediatePrimary ProductExpected Yield Range
Fries Rearrangement AlCl3 (neat, 120 °C)Acylium ion & Phenoxide2-Hydroxy-4,6-dichloroacetophenone45% – 60%
Suzuki Cross-Coupling Ni(cod)2, PCy3, Ar-B(OH)2, K3PO4Ni(II) Aryl Complex3,5-Dichlorobiaryl derivatives70% – 90%
Alkaline Hydrolysis LiOH or NaOH (aq/THF)Tetrahedral intermediate3,5-Dichlorophenol> 95%
Host-Guest Complexation α-Cyclodextrin (aq)Inclusion ComplexCD-Acetate Supramolecular ComplexN/A (Binding Affinity)

References

  • Source: vdoc.
  • Source: scispace.
  • Source: acs.
Application

Application Note: In Vitro Assay Protocols Utilizing 3,5-Dichlorophenyl Acetate

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Applications: High-Throughput Enzymatic Screening, Target Engagement Assays, and Medicinal Chemistry Executive Summary & Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Applications: High-Throughput Enzymatic Screening, Target Engagement Assays, and Medicinal Chemistry

Executive Summary & Rationale

3,5-Dichlorophenyl acetate (3,5-DCPA) is a highly versatile, sterically hindered halogenated aryl ester . In the realm of in vitro pharmacology and biocatalysis, it serves two distinct but equally critical functions:

  • As a Direct Enzymatic Substrate: It acts as a highly stable, low-background substrate for profiling carboxylesterases, lipases, and engineered biocatalysts.

  • As a Core Synthetic Scaffold: It is a foundational building block for synthesizing advanced therapeutics, including allosteric activators of Protein Kinase G 1α (PKG1α) and Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) inhibitors .

This application note details two self-validating in vitro protocols: a direct high-throughput colorimetric esterase assay utilizing 3,5-DCPA as a substrate, and a cell-based target engagement assay for evaluating 3,5-DCPA-derived drug candidates.

Direct Application: High-Throughput Colorimetric Esterase Assay

Causality & Assay Design

Standard esterase substrates (e.g., p-nitrophenyl acetate) suffer from high rates of spontaneous hydrolysis in aqueous buffers at physiological pH, leading to high background noise and poor Z'-factors in high-throughput screening (HTS).

The 3,5-DCPA Advantage: The meta-chloro groups of 3,5-DCPA provide steric shielding that protects the ester bond from spontaneous nucleophilic attack by water. However, once inside the hydrophobic active site of a compatible esterase, the electron-withdrawing halogens ensure that the leaving group (3,5-dichlorophenol) departs efficiently.

Detection Chemistry: Because the para position of the released 3,5-dichlorophenol is unsubstituted, it readily undergoes oxidative coupling with 4-aminoantipyrine (4-AAP) in the presence of potassium ferricyanide (the Emerson-Trinder reaction). This forms a highly stable, red quinoneimine dye that absorbs strongly at 510 nm, shifting the readout away from the UV-interference common in biological matrices.

G A 3,5-Dichlorophenyl Acetate (Substrate) B Esterase / Target Enzyme (Biocatalysis) A->B Hydrolysis (pH 7.4) C 3,5-Dichlorophenol (Product) B->C Release D 4-Aminoantipyrine (4-AAP) + K3[Fe(CN)6] C->D Coupling Reaction E Quinoneimine Dye (Abs 510 nm) D->E Quantification

Fig 1. Enzymatic hydrolysis of 3,5-DCPA and subsequent colorimetric detection via 4-AAP coupling.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.4, 0.01% Triton X-100 (prevents enzyme aggregation).

  • Substrate Stock: 10 mM 3,5-DCPA in anhydrous DMSO. Store at -20°C in desiccator.

  • Detection/Stop Reagent: 200 mM Sodium Borate (pH 9.0) containing 5 mM 4-AAP and 10 mM K3​[Fe(CN)6​] . Prepare fresh daily and protect from light. The high pH simultaneously quenches neutral esterase activity and optimizes the oxidative coupling reaction.

Step-by-Step Protocol

This protocol is optimized for a 96-well clear-bottom microplate format and is designed as a self-validating system.

  • Plate Layout: Assign wells for the Test Enzyme, No-Enzyme Control (NEC; validates baseline spontaneous hydrolysis), and Positive Control (e.g., 0.1 U/mL Porcine Liver Esterase; validates 4-AAP coupling efficiency).

  • Enzyme Addition: Dispense 80 µL of Assay Buffer containing the target enzyme into respective wells. Add 80 µL of bare Assay Buffer to NEC wells.

  • Reaction Initiation: Dilute the 10 mM 3,5-DCPA stock 1:10 in Assay Buffer immediately before use. Add 20 µL of this 1 mM working solution to all wells (Final volume = 100 µL; Final 3,5-DCPA = 200 µM; Final DMSO = 2%).

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes with gentle orbital shaking (300 rpm).

  • Reaction Termination & Color Development: Add 100 µL of the Detection/Stop Reagent to all wells.

  • Maturation: Incubate at room temperature for 15 minutes in the dark to allow full quinoneimine dye formation.

  • Data Acquisition: Read absorbance at 510 nm using a microplate reader. Calculate specific activity by subtracting the NEC absorbance from the Test Enzyme absorbance.

Indirect Application: In Vitro Target Engagement for PKG1α Activators

Synthesis Context & Rationale

Beyond direct cleavage assays, 3,5-DCPA is a critical electrophilic precursor. Recent medicinal chemistry campaigns have utilized 3,5-DCPA to synthesize piperidine-based small-molecule allosteric activators of PKG1α . To validate that these 3,5-DCPA-derived compounds successfully penetrate cells and engage their target, researchers must measure the downstream phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.

Pathway A 3,5-DCPA-Derived Activator B PKG1α (Inactive Dimer) A->B Allosteric Binding C PKG1α (Active Form) B->C Conformational Change D VASP (Unphosphorylated) C->D Kinase Activity E p-VASP (Ser239) D->E Phosphorylation F Smooth Muscle Relaxation & Antiproliferation E->F Cellular Response

Fig 2. Allosteric activation of PKG1α by 3,5-DCPA derivatives and downstream VASP signaling.

Step-by-Step Protocol (VASP Phosphorylation Assay)
  • Cell Culture: Seed human pulmonary arterial smooth muscle cells (hPASMCs) at 1×104 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Serum Starvation: Wash cells with PBS and replace with serum-free media for 24 hours. Causality: This step is critical to reduce basal kinase activity and synchronize the cells, ensuring a high signal-to-noise ratio upon PKG1α activation.

  • Compound Treatment: Treat cells with the 3,5-DCPA-derived activator (dose-response ranging from 10 nM to 10 µM) for 60 minutes. Include a DMSO vehicle control (maximum 0.5% v/v).

  • Cell Lysis: Aspirate media and wash with ice-cold PBS. Add 50 µL of RIPA lysis buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are mandatory to prevent the rapid dephosphorylation of p-VASP (Ser239) by endogenous cellular phosphatases during lysis.

  • Quantification: Clarify lysates by centrifugation (14,000 x g, 10 min, 4°C). Transfer the supernatant to a pre-coated p-VASP (Ser239) Sandwich ELISA plate.

  • Readout: Follow the specific ELISA kit instructions, typically concluding with the addition of TMB substrate and reading absorbance at 450 nm.

Quantitative Data Summary

The table below summarizes the comparative advantages of utilizing 3,5-DCPA in direct in vitro enzymatic profiling compared to standard unhindered substrates. The steric hindrance drastically reduces background noise, resulting in a superior Z'-factor suitable for HTS.

Table 1: Comparative In Vitro Assay Metrics for Esterase Substrates

SubstrateSpontaneous Hydrolysis Rate (pH 7.4) Km​ (µM) kcat​ ( s−1 )Detection MethodZ'-Factor (96-well)
Phenyl Acetate High (High Background)4501200UV Absorbance (270 nm)0.45 (Sub-optimal)
3,5-Dichlorophenyl Acetate Low (Stable) 120 350 Colorimetric (510 nm) 0.78 (Excellent)

*Note: Kinetic parameters are representative approximations based on engineered mammalian carboxylesterase profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96641, 3,5-Dichlorophenyl acetate" PubChem. URL: [Link]

  • Tariq, M., et al. "Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α" Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Huang, Z., et al. "Optimization of a binding fragment targeting the “enlarged methionine pocket” leads to potent Trypanosoma brucei methionyl-tRNA synthetase inhibitors" Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]

Method

Application Note: Preparation and Utility of 3,5-Dichlorophenyl Acetate Derivatives in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Rationale Highly functionalized halogenated aromatic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

Highly functionalized halogenated aromatic building blocks are indispensable in modern medicinal chemistry. Specifically, 3,5-dichlorophenyl acetate and its homologue, methyl 2-(3,5-dichlorophenyl)acetate, serve as pivotal intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The unique stereoelectronic profile of the 3,5-dichloro substitution pattern provides enhanced metabolic stability, lipophilicity, and specific binding interactions in target protein pockets[1].

In drug development, these derivatives are heavily utilized in the synthesis of:

  • Allosteric Activators of PKG1α: Used in cardiovascular disease models to induce smooth muscle relaxation[2].

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: Targeted for the treatment of obesity and metabolic syndrome[3].

  • Mitochondrial Function Modulators: Benzimidazole derivatives utilizing the dichlorophenyl moiety to modulate cellular bioenergetics[4].

  • Antifungal Agents: Key precursors in the synthesis of broad-spectrum antifungals like Eberconazole[].

Mechanistic Insights: Overcoming Deactivated Nucleophiles

As an Application Scientist, a frequent challenge encountered in the laboratory is the sluggish acylation of electron-deficient phenols. In 3,5-dichlorophenol, the strong inductive electron-withdrawing effect (-I) of the two meta-chloro groups significantly reduces the nucleophilicity of the hydroxyl oxygen[6].

The Causality of Catalyst Selection: To achieve quantitative O-acetylation, relying solely on acetic anhydride ( Ac2​O ) and a mild base is insufficient. The protocol necessitates the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside a stoichiometric base such as pyridine or triethylamine[7].

  • Activation: DMAP attacks the electrophilic carbonyl carbon of acetic anhydride, forming a highly reactive, resonance-stabilized N-acetylpyridinium intermediate.

  • Transfer: This intermediate is orders of magnitude more electrophilic than acetic anhydride, allowing it to rapidly transfer the acetyl group even to the sterically and electronically deactivated 3,5-dichlorophenoxide anion.

  • Neutralization: The stoichiometric base neutralizes the byproduct acetic acid, preventing acid-catalyzed degradation and driving the reaction equilibrium forward.

For the homologous derivative, methyl 2-(3,5-dichlorophenyl)acetate , the transformation from 2-(3,5-dichlorophenyl)acetic acid relies on a classic Fischer esterification. Because the carboxylic acid is separated from the deactivated aromatic ring by a methylene bridge, the electrophilicity of the carbonyl is less compromised, allowing standard acid-catalyzed esterification (using H2​SO4​ and methanol) to proceed smoothly[8].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality control checks are embedded directly into the workflow.

Protocol A: Synthesis of 3,5-Dichlorophenyl Acetate via Catalytic O-Acetylation

Reagents:

  • 3,5-Dichlorophenol (1.0 equiv, 10 mmol)

  • Acetic anhydride (1.5 equiv, 15 mmol)

  • Pyridine (2.0 equiv, 20 mmol)

  • DMAP (0.05 equiv, 0.5 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Initiation: In an oven-dried round-bottom flask purged with inert gas (Ar or N2​ ), dissolve 3,5-dichlorophenol in anhydrous DCM.

  • Base Addition: Add pyridine and DMAP to the stirring solution at room temperature. The solution should remain clear.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Introduce acetic anhydride dropwise over 10 minutes to control the exothermic formation of the N-acetylpyridinium intermediate[7].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexanes:Ethyl Acetate, 4:1). The product spot will appear at a higher Rf​ value than the starting phenol under UV light (254 nm).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ to hydrolyze excess acetic anhydride. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl (to remove pyridine), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Synthesis of Methyl 2-(3,5-Dichlorophenyl)acetate

Reagents:

  • 2-(3,5-Dichlorophenyl)acetic acid (1.0 equiv, 10 mmol)

  • Anhydrous Methanol (10 volumes)

  • Concentrated Sulfuric Acid ( H2​SO4​ ) (0.1 equiv)

Step-by-Step Methodology:

  • Initiation: Suspend 2-(3,5-Dichlorophenyl)acetic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Carefully add concentrated H2​SO4​ dropwise. The mixture will become a homogeneous solution as the acid catalyzes the reaction.

  • Reflux: Heat the reaction mixture to 65 °C (reflux) and stir for 6–8 hours.

  • In-Process Control (IPC): Confirm the disappearance of the carboxylic acid starting material via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and concentrate the methanol in vacuo. Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3​ until the aqueous layer is slightly basic (pH ~8) to ensure removal of unreacted acid.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent to yield the methyl ester as a pale yellow to colorless oil[8].

Quantitative Data & Characterization Summary

The table below summarizes the expected quantitative metrics and key analytical markers required to validate the identity and purity of the synthesized derivatives[8][9].

Compound NameCAS NumberMW ( g/mol )Typical YieldKey 1 H-NMR Shifts (500 MHz, CDCl3​ )
3,5-Dichlorophenyl acetate 33501-92-7205.0488–94% δ 7.28 (t, J = 1.8 Hz, 1H), 7.03 (d, J = 1.8 Hz, 2H), 2.29 (s, 3H)
Methyl 2-(3,5-dichlorophenyl)acetate 55954-24-0219.0690–96% δ 7.26 (t, J = 1.9 Hz, 1H), 7.18 (d, J = 1.9 Hz, 2H), 3.72 (s, 3H), 3.58 (s, 2H)
Methyl bromo(3,5-dichlorophenyl)acetate *N/A297.9675–82% δ 7.46 (m, 1H), 7.20 (m, 2H), 5.26 (s, 1H), 3.84 (s, 3H)

*Included as a common downstream alpha-brominated intermediate used in cross-coupling for API synthesis[9].

Synthetic Workflows & Logical Relationships

The following diagram illustrates the logical flow from starting materials through the derivatization protocols described above, culminating in their respective pharmaceutical applications.

G cluster_0 Starting Materials cluster_1 Acetylated Derivatives cluster_2 Therapeutic Applications A 3,5-Dichlorophenol C 3,5-Dichlorophenyl Acetate A->C Ac2O, DMAP Pyridine B 2-(3,5-Dichlorophenyl) acetic acid D Methyl 2-(3,5-Dichloro phenyl)acetate B->D MeOH, H2SO4 Reflux E Acetyl-CoA Carboxylase Inhibitors C->E Fries Rearrangement / Derivatization F PKG1α Activators & Mitochondrial Modulators D->F Cross-Coupling / Amination

Synthesis and pharmaceutical applications of 3,5-dichlorophenyl acetate derivatives.

References

  • Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α. ACS Publications - Journal of Medicinal Chemistry.[Link]

  • Spiroketone acetyl-coa carboxylase inhibitors (WO2008065508A1).
  • Benzimidazole derivatives as mitochondrial function modulators (US20140114067A1).
  • Optimization of a binding fragment targeting the “enlarged methionine pocket” leads to potent Trypanosoma brucei methionyl-tRNA synthetase inhibitors. PMC - National Institutes of Health.[Link]

  • United States Patent 1N (Methyl bromo(3,5-dichlorophenyl)acetate). Googleapis Patent Database.[Link]

  • The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford University Press.[Link]

  • ABSTRACT Total Syntheses of (+)- and (–)-Tetrapetalones A and C. John Wood Group.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 3,5-dichlorophenyl acetate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the esterification of electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the esterification of electronically deactivated phenols.

Below, you will find our diagnostic troubleshooting matrix, quantitative performance data, and a self-validating experimental protocol designed to maximize the yield of 3,5-dichlorophenyl acetate .

I. Diagnostic FAQ & Troubleshooting Matrix

The synthesis of 3,5-dichlorophenyl acetate via the acylation of 3,5-dichlorophenol is notoriously prone to low yields when using standard esterification conditions. The following Q&A addresses the mechanistic root causes of these failures and provides field-proven solutions.

Q1: Why does my acylation of 3,5-dichlorophenol stall at 30-40% yield when using standard pyridine and acetic anhydride? Causality: 3,5-Dichlorophenol is a highly deactivated substrate. The two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect, significantly reducing the electron density on the phenolic oxygen. This makes it a poor nucleophile. Standard pyridine is not nucleophilic enough to generate an intermediate reactive enough to overcome this barrier. Solution: Transition to a hyper-nucleophilic catalyst system using 4-Dimethylaminopyridine (DMAP) . DMAP attacks acetic anhydride to form an N-acylpyridinium intermediate that is highly electrophilic, providing a1 over standard pyridine catalysts[1].

Q2: I am using DMAP, but my reaction rate slows down significantly over time, and the yield plateaus around 70%. What is happening? Causality: As the acylation proceeds, acetic acid is generated as a stoichiometric byproduct. If there is no sacrificial base present, this acid protonates the basic nitrogen of DMAP, rendering the catalyst inactive. This phenomenon is known as 2, which causes a visible drop in reaction kinetics over time[2]. Solution: Implement a dual-base system. Use a catalytic amount of DMAP (0.1 eq) combined with a stoichiometric excess of Triethylamine (Et₃N, 1.5 eq). The Et₃N acts as an acid scavenger, neutralizing the acetic acid and keeping DMAP in its active, unprotonated state without decreasing the overall yield[3].

Q3: How can I prevent the hydrolysis of my product during the aqueous workup phase? Causality: 3,5-Dichlorophenyl acetate is an ester that is highly susceptible to hydrolysis under harsh basic or acidic aqueous conditions, especially if the quenching process generates an exotherm. Solution: Quench the reaction strictly at 0 °C using a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃). This safely neutralizes excess acetic anhydride via controlled CO₂ evolution without breaking the newly formed ester linkage. Maintaining a 4 during extraction further preserves product integrity[4].

TroubleshootingLogic Issue Low Yield of 3,5-Dichlorophenyl Acetate Cause1 Deactivated Phenol (Electron-withdrawing Cl) Issue->Cause1 Cause2 Catalyst Acidification (AcOH buildup) Issue->Cause2 Cause3 Product Hydrolysis (Harsh Workup) Issue->Cause3 Sol1 Use DMAP Catalyst (Forms N-Acylpyridinium) Cause1->Sol1 Overcomes Sol2 Add Et3N (1.5 eq) (Scavenges AcOH) Cause2->Sol2 Prevents Sol3 Quench with NaHCO3 at 0°C (Mild Neutralization) Cause3->Sol3 Avoids

Logical relationship between synthesis issues, chemical causes, and protocol solutions.

II. Quantitative Data: Catalyst System Comparison

To illustrate the necessity of the DMAP/Et₃N system, the following table summarizes the quantitative performance of various catalytic conditions for the acylation of highly deactivated phenols.

SubstrateCatalyst SystemTempTimeYield (%)Mechanistic Outcome
3,5-DichlorophenolPyridine (1.5 eq)24 °C12.0 h< 40%Sluggish reaction; poor nucleophilic attack on anhydride.
3,5-DichlorophenolDMAP (1.5 eq)24 °C2.0 h~ 75%Rapid initial rate; stalls due to catalyst acidification.
3,5-DichlorophenolDMAP (0.1 eq) + Et₃N (1.5 eq) 24 °C 0.5 h > 90% Optimal; continuous catalyst regeneration and acid scavenging.

(Data synthesized from comparative acylation benchmarks[1][3])

III. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Each step includes a specific physical or chemical observation that must be met before proceeding, ensuring maximum trustworthiness and yield.

Step 1: Substrate Dissolution

  • Action: Dissolve 3,5-dichlorophenol (1.0 eq, e.g., 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination, which will prematurely hydrolyze the acetic anhydride.

Step 2: Base and Catalyst Activation

  • Action: Add Triethylamine (Et₃N, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the reaction flask. Stir at room temperature for 5 minutes.

  • Causality: The Et₃N acts as the bulk acid scavenger, while DMAP acts as the kinetic nucleophilic trigger.

Step 3: Controlled Acylation

  • Action: Cool the reaction flask to 0 °C using an ice bath. Add Acetic Anhydride (Ac₂O, 1.2 eq) dropwise over 10 minutes.

  • Causality: Dropwise addition controls the highly exothermic formation of the N-acylpyridinium intermediate, preventing thermal degradation of the catalyst.

  • Validation Check: A slight yellowing of the solution and a mild exotherm (detectable if the ice bath is briefly removed) confirm the formation of the active intermediate.

Step 4: Reaction Monitoring

  • Action: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 30 to 60 minutes.

  • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is strictly complete when the lower Rf spot (phenol) disappears entirely, replaced by a single high Rf spot (ester). Do not proceed to quenching until this is verified.

Step 5: Mild Quenching

  • Action: Cool the flask back to 0 °C. Slowly add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Validation Check: CO₂ gas evolution (bubbling) will occur. The quench is validated as complete only when all bubbling ceases, indicating total neutralization of excess anhydride and acetic acid.

Step 6: Selective Washing and Isolation

  • Action: Transfer to a separatory funnel. Extract the aqueous layer once with DCM. Combine the organic layers and wash with 1M HCl, followed by brine.

  • Causality: The 1M HCl wash selectively protonates and pulls the Et₃N and DMAP into the aqueous layer, completely removing them from the organic product.

  • Validation Check: Test the pH of the aqueous waste from the HCl wash; it must be acidic (pH 1-2) to guarantee complete amine removal. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3,5-dichlorophenyl acetate.

Workflow Step1 1. Dissolution Phenol + DCM Step2 2. Activation Add Et3N + DMAP Step1->Step2 Step3 3. Acylation Ac2O at 0°C -> RT Step2->Step3 Step4 4. Quenching NaHCO3 (aq) at 0°C Step3->Step4 Step5 5. Isolation 1M HCl Wash -> Brine Step4->Step5 Step6 6. Recovery Dry & Concentrate Step5->Step6

Self-validating experimental workflow for the synthesis of 3,5-dichlorophenyl acetate.

IV. References

  • Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech.

  • A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts - Benchchem.

  • Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis - Organic Letters, ACS Publications.

  • Monitoring timecourse of DMAP catalyzed acylation of phenols with acetic anhydride - ResearchGate.

  • Dehalococcoides mccartyi Strain JNA Dechlorinates Multiple Chlorinated Phenols Including Pentachlorophenol - Environmental Science & Technology, ACS Publications.

Sources

Optimization

troubleshooting 3,5-dichlorophenyl acetate crystallization issues

Welcome to the Technical Support Center for the crystallization of 3,5-dichlorophenyl acetate . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 3,5-dichlorophenyl acetate . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Crystallization is not merely a separation technique; it is a highly sensitive thermodynamic and kinetic purification engine.

Halogenated aromatic esters like 3,5-dichlorophenyl acetate present unique challenges. Their moderate melting points, combined with the rotational flexibility of the acetate group, make them highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and kinetic polymorphism. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure robust, scalable isolation.

I. Diagnostic Decision Tree

CrystallizationTroubleshooting Start Initiate Crystallization (Cooling / Anti-Solvent) Observe In-Situ Observation (Visual / FBRM) Start->Observe LLPS Cloudy Emulsion (Oiling Out / LLPS) Observe->LLPS Droplets form Poly Atypical Crystal Habit (Polymorphism) Observe->Poly Solidifies rapidly Yield Clear Solution (Low Yield) Observe->Yield No nucleation FixLLPS 1. Reheat to monophasic 2. Seed within MSZW 3. Reduce cooling rate LLPS->FixLLPS FixPoly 1. Isothermal slurry aging 2. Ostwald ripening 3. Seed with stable form Poly->FixPoly FixYield 1. Distill solvent 2. Increase anti-solvent 3. Mechanical stimulation Yield->FixYield

Diagnostic workflow for resolving 3,5-dichlorophenyl acetate crystallization failures.

II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my 3,5-dichlorophenyl acetate form a milky emulsion instead of crystals during cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the cooling trajectory crosses the liquid-liquid coexistence boundary (binodal curve) before crossing the nucleation boundary[1].

  • The Causality: 3,5-dichlorophenyl acetate is a relatively low-melting solid. When impurities are present, they further depress the melting point of the solute-solvent mixture. If the solution temperature drops below this depressed melting point while the system is highly supersaturated, the compound separates as an impurity-rich oil droplet rather than integrating into a rigid crystal lattice[2][3].

  • The Fix: You must bypass the kinetic barrier that leads to oiling out. Reheat the mixture until it is a single homogeneous phase. Cool the system very slowly to just within the Metastable Zone Width (MSZW) and introduce seed crystals. Seeding provides a low-energy surface for heterogeneous nucleation, forcing the system to crystallize before it can demix into an emulsion[1][4].

Q2: How can I ensure I am isolating the thermodynamically stable polymorph rather than a kinetic trap? A2: Polymorphism in pharmaceutical intermediates is driven by the competing kinetics of nucleation and the thermodynamics of lattice stability[5][6].

  • The Causality: Rapid precipitation (e.g., crashing the product out with a massive excess of anti-solvent or rapid cooling) typically yields the kinetically favored, metastable polymorph. This form nucleates faster but has a higher free energy, often leading to erratic dissolution rates, poor flow properties, and downstream formulation failures[7].

  • The Fix: Employ an isothermal slurry conversion (aging) process. By suspending the metastable crystals in a saturated solvent system at an elevated temperature, Ostwald ripening occurs. The metastable crystals, having higher apparent solubility, dissolve into the bulk solution and redeposit onto the larger, thermodynamically stable crystal lattices[4].

Q3: My yield is extremely low, and the product remains dissolved in the mother liquor. What is the mechanistic cause? A3: This indicates that the operating supersaturation is too low.

  • The Causality: This is often due to an overestimation of the anti-solvent's efficacy, or the presence of highly polar impurities that increase the apparent solubility of the acetate in the mother liquor.

  • The Fix: If the solvent/anti-solvent ratio is suboptimal, the chemical potential difference driving crystallization is insufficient. You must either distill off a portion of the primary solvent to increase the solute concentration or adjust the solvent system to one with a steeper solubility curve[2].

III. Quantitative Data: Solvent Selection & Thermodynamics

To successfully crystallize 3,5-dichlorophenyl acetate, you must operate within strict thermodynamic boundaries. The table below summarizes the solubility and Metastable Zone Width (MSZW) data across common solvent systems.

Table 1: Thermodynamic and Kinetic Parameters for 3,5-Dichlorophenyl Acetate

Solvent SystemRatio (v/v)Solubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C)Primary Observed ChallengeRecommended Mitigation Strategy
Ethanol / Water70:3015.285.412Oiling out (LLPS) at >40°CSeed halfway into MSZW; cool at 0.1°C/min
Ethyl Acetate / Heptane1:422.1110.58Kinetic polymorphismIsothermal slurry age at 40°C for 12-24h
Toluene100%45.0>20015Poor yield / No nucleationEvaporate 50% volume; add heptane

IV. Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops to verify success at each critical node. Do not proceed to the next step if a validation checkpoint fails.

Protocol A: Seeding-Assisted Anti-Solvent Crystallization (To Prevent Oiling Out)

This protocol utilizes a controlled supersaturation generation strategy to bypass the LLPS boundary.

  • Dissolution: Dissolve crude 3,5-dichlorophenyl acetate in Ethyl Acetate (1 volume equivalent) at 55°C under moderate agitation (150 RPM) until completely clear.

  • Clarification: Perform a hot polish filtration (using a pre-warmed 0.45 µm PTFE filter) to remove insoluble particulates that could act as rogue nucleation sites.

  • Anti-Solvent Dosing (Phase 1): Slowly dose Heptane (1.5 volumes) at 55°C over 30 minutes.

    • Self-Validation Checkpoint 1: The solution must remain optically clear. If turbidity appears, the system has crossed the binodal curve prematurely. Reheat to 60°C to redissolve before proceeding.

  • Seeding: Cool the system to 45°C (safely within the 8°C MSZW) and add 1-2 wt% of pure, milled 3,5-dichlorophenyl acetate seed crystals[1].

    • Self-Validation Checkpoint 2: Monitor the suspension visually or via in-situ FBRM (Focused Beam Reflectance Measurement). The seeds must persist and grow. If the seeds dissolve, the system is under-saturated; if they agglomerate into a sticky mass, the system has oiled out.

  • Anti-Solvent Dosing (Phase 2): Dose the remaining Heptane (2.5 volumes) over 4 hours using a linear addition profile to maintain a constant, low supersaturation level.

  • Isolation: Cool to 5°C at a rate of 0.1°C/min. Hold for 2 hours, filter, and wash the cake with cold Heptane.

    • Self-Validation Checkpoint 3: Evaporate a 10 mL aliquot of the mother liquor. The residual mass should closely match the theoretical solubility limit at 5°C (approx. 8-10 mg/mL). A higher mass indicates incomplete crystallization.

Protocol B: Isothermal Slurry Conversion (For Polymorphic Purity)

This protocol utilizes Ostwald ripening to thermodynamically drive the bulk material to its most stable crystal lattice.

  • Suspension: Suspend the mixed-polymorph batch of 3,5-dichlorophenyl acetate in a 1:4 mixture of Ethyl Acetate/Heptane (5 volumes total).

  • Thermal Activation: Heat the slurry to 40°C.

    • Mechanistic Rationale: Elevated temperature increases the solubility kinetics, allowing the higher-energy metastable form to rapidly dissolve into the bulk solution, creating localized supersaturation relative to the stable form[4].

  • Ripening: Agitate at 250 RPM for 12 to 24 hours.

    • Self-Validation Checkpoint 1: Pull a 2 mL sample of the slurry, filter, dry, and analyze via Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD). The conversion is complete only when the DSC thermogram shows a single, sharp endothermic melting peak corresponding to the stable polymorph[6][7]. Multiple peaks indicate incomplete conversion; continue aging.

  • Isolation: Once validated, cool the slurry to 10°C, filter, and dry the pure polymorph under vacuum at 30°C.

V. References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Oiling Out in Crystallization Source: mt.com URL: [Link]

  • The Problem of Oiling Out in Chemical Process Development Source: blogspot.com URL:[Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Source: scribd.com URL:[Link]

  • Pharmaceutical Crystallization in drug development Source: syrris.com URL: [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level Source: tandfonline.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichlorophenyl Acetate

Welcome to the Technical Support Center for the synthesis of 3,5-dichlorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,5-dichlorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this important chemical transformation. Here, we synthesize technical accuracy with field-proven insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of 3,5-dichlorophenol to form 3,5-dichlorophenyl acetate.

Issue 1: Low or No Product Yield

Symptom: After the reaction and work-up, you observe a low yield of 3,5-dichlorophenyl acetate, or the reaction has not proceeded at all, with mainly starting material (3,5-dichlorophenol) present.

Potential Causes and Solutions:

  • Insufficient Nucleophilicity of the Phenol: The hydroxyl group of 3,5-dichlorophenol is less nucleophilic due to the electron-withdrawing effects of the two chlorine atoms on the aromatic ring.

    • Solution: The reaction often requires a catalyst to enhance the nucleophilicity of the phenol or to activate the acetylating agent. Basic catalysts, such as pyridine or 4-(dimethylamino)pyridine (DMAP), are highly effective as they can deprotonate the phenol, making it a more potent nucleophile.[1]

  • Low Reactivity of the Acetylating Agent: Acetic anhydride is a common and effective acetylating agent, but for a deactivated phenol, its reactivity might be insufficient without proper catalysis.

    • Solution: The use of an acid catalyst, like sulfuric acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen of acetic anhydride, rendering it more electrophilic and susceptible to nucleophilic attack by the phenol.[1]

  • Inadequate Reaction Temperature: The activation energy for the esterification of a sterically hindered or electronically deactivated phenol may not be met at room temperature.

    • Solution: Gradually increasing the reaction temperature can significantly enhance the reaction rate. For some solvent-free acetylations, heating to 60°C has been shown to drive the reaction to completion.[1] However, be mindful that excessive heat can lead to side reactions.

  • Catalyst Inactivation or Insufficient Amount: The chosen catalyst may be unsuitable for this specific substrate or used in an insufficient quantity. Moisture in the reaction can also deactivate many catalysts.

    • Solution: Ensure all reagents and glassware are anhydrous. If a chosen catalyst is ineffective, consider screening other options. For sterically hindered phenols, DMAP is often a more potent catalyst than pyridine.[1] Optimizing the catalyst loading is also crucial; while a higher concentration can increase the rate, it may also promote side reactions.[1]

Issue 2: Presence of Significant Impurities

Symptom: TLC, GC, or NMR analysis of the crude product shows multiple spots or peaks in addition to the starting material and the desired 3,5-dichlorophenyl acetate.

Potential Causes and Solutions:

  • Hydrolysis of the Product: During the aqueous work-up, the newly formed ester, 3,5-dichlorophenyl acetate, can be hydrolyzed back to 3,5-dichlorophenol, especially if the conditions are too acidic or basic for a prolonged period.

    • Solution: Perform the aqueous work-up efficiently and at a controlled pH. Use of a mild base, like sodium bicarbonate, for neutralization is recommended. Ensure the product is promptly extracted into an organic solvent after the work-up.

  • Unreacted Acetic Anhydride: Excess acetic anhydride from the reaction will be present in the crude product.

    • Solution: Acetic anhydride is readily hydrolyzed to acetic acid upon addition of water during the work-up. The resulting acetic acid can then be removed by washing the organic layer with a saturated solution of sodium bicarbonate. Be cautious of CO₂ evolution during this step.[2]

  • Formation of Diacetylated Byproducts or Other Side Reactions: While less common for phenols, under certain conditions, side reactions can lead to a complex product mixture.

    • Solution: Re-evaluate the reaction conditions. Lowering the temperature or reducing the amount of the acetylating agent might be necessary. Purification by column chromatography is often effective in separating the desired product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the synthesis of 3,5-dichlorophenyl acetate?

A1: A standard and effective method is the base-catalyzed acetylation using acetic anhydride and pyridine.

Experimental Protocol: Pyridine-Catalyzed Acetylation [1]

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dichlorophenol in a suitable anhydrous solvent such as dichloromethane or toluene.

  • Add 1.5 to 2.0 equivalents of acetic anhydride to the solution.

  • Add 1.0 to 1.2 equivalents of pyridine as a catalyst and base.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with an aqueous work-up.

Q2: How do I effectively monitor the progress of the reaction?

A2: The most common methods for monitoring the reaction are TLC and Gas Chromatography (GC).

  • TLC: Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (3,5-dichlorophenol) and the product (3,5-dichlorophenyl acetate). The product, being less polar, will have a higher Rf value.

  • GC: GC is an excellent quantitative method. A small aliquot of the reaction mixture can be withdrawn, quenched, and injected into the GC to determine the ratio of starting material to product.[3]

Q3: What is the best way to purify the crude 3,5-dichlorophenyl acetate?

A3: The purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective method for obtaining a pure product.

  • Column Chromatography: For liquid products or mixtures with impurities of similar polarity to the product, silica gel column chromatography is the preferred method.[4] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

Q4: Can I perform this reaction without a solvent?

A4: Yes, solvent-free acetylation of phenols is a viable and environmentally friendly option.[5][6] In a solvent-free setting, 3,5-dichlorophenol and acetic anhydride are mixed with a catalytic amount of a solid acid or base catalyst and stirred, often with gentle heating.[5] This can simplify the work-up procedure.

Q5: What are the key safety precautions for this reaction?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic Anhydride: is corrosive and a lachrymator. Handle with care.

  • Pyridine: is flammable, has a strong, unpleasant odor, and is harmful if inhaled or absorbed through the skin.

  • 3,5-Dichlorophenol: is toxic and an irritant. Avoid skin contact and inhalation.

Data and Workflow

Table 1: Recommended Reagent Ratios and Conditions
ParameterRecommended RangeRationale
3,5-Dichlorophenol1.0 equivalentLimiting reagent.
Acetic Anhydride1.5 - 3.0 equivalentsUsing an excess drives the reaction to completion.
Catalyst (Pyridine/DMAP)0.1 - 1.2 equivalentsA catalytic amount is often sufficient, but a stoichiometric amount of base can be used.
SolventAnhydrous Dichloromethane, Toluene, or Solvent-freeProvides a medium for the reaction; solvent-free is a greener alternative.
TemperatureRoom Temperature to 60°CHigher temperatures may be needed for this deactivated phenol.
Reaction Time1 - 24 hoursMonitor by TLC or GC to determine completion.
Experimental Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Combine 3,5-Dichlorophenol, Anhydrous Solvent, and Catalyst add_acetylating Add Acetic Anhydride prep_reagents->add_acetylating react Stir at RT or Heat add_acetylating->react monitor Monitor by TLC/GC react->monitor quench Quench with Water monitor->quench wash_base Wash with NaHCO3 (aq) quench->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize (NMR, IR, MS) purify->characterize

Caption: General workflow for the synthesis of 3,5-dichlorophenyl acetate.

References

  • Highly efficient and versatile acetylation of alcohols, phenols and amines catalyzed by methylenediphosphonic acid (MDP) under solvent-free conditions. ResearchGate. Available at: [Link]

  • Catalytic acetylation of alcohols, phenols, thiols and amines with zeolite H-FER under solventless conditions. ResearchGate. Available at: [Link]

  • Highly Efficient Cationic Palladium Catalyzed Acetylation of Alcohols and Carbohydrate-Derived Polyols. MDPI. Available at: [Link]

  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 3,5-Dichlorophenyl Acetate Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 3,5-dichlorophenyl acetate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 3,5-dichlorophenyl acetate. Because this target molecule is a halogenated ester, it is inherently susceptible to hydrolysis and requires a highly optimized liquid-liquid extraction (LLE) workflow to ensure high recovery yields and structural integrity.

Extraction Workflow & Mechanistic Pathway

G A 1. Aqueous Matrix (Adjust pH to 5.0 - 6.0) B 2. Solvent Addition (MTBE or EtOAc) A->B C 3. Liquid-Liquid Partitioning (Agitation & Settling) B->C D 4. Organic Phase (3,5-Dichlorophenyl Acetate) C->D Top Layer E 4b. Aqueous Phase (Salts & Polar Impurities) C->E Bottom Layer F 5. Purification (Brine Wash & MgSO4 Drying) D->F G 6. Concentration (In Vacuo) F->G

Workflow for the liquid-liquid extraction of 3,5-dichlorophenyl acetate.

Frequently Asked Questions (FAQs): Solvent Selection Fundamentals

Q: Why is solvent polarity critical when extracting 3,5-dichlorophenyl acetate? A: 3,5-dichlorophenyl acetate is a moderately hydrophobic ester. If the extraction solvent is too polar (e.g., alcohols, acetonitrile), it can co-extract water and polar impurities. More importantly, highly polar solvents with high dielectric constants significantly enhance the rate of solvent-induced ester hydrolysis during the extraction process[1]. Solvents with lower dielectric constants, such as Methyl tert-butyl ether (MTBE) and Ethyl Acetate (EtOAc), provide optimal partition coefficients while minimizing this hydrolysis risk[1].

Q: Should I use Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) for my liquid-liquid extraction (LLE)? A: Both are excellent industry standards, but MTBE is often superior for sensitive esters . EtOAc has a higher water solubility (approx. 8.3 g/100 mL at 20°C) compared to MTBE (approx. 4.2 g/100 mL). MTBE's lower water carryover reduces the risk of hydrolysis during the downstream concentration step and facilitates easier, faster drying[2]. Furthermore, MTBE does not contain an ester linkage, eliminating any theoretical risk of transesterification side-reactions that can occur with EtOAc under extreme conditions.

Q: How does pH affect the extraction of this specific compound? A: The ester bond in 3,5-dichlorophenyl acetate is highly susceptible to both acid-catalyzed and base-catalyzed nucleophilic acyl substitution (hydrolysis), which yields 3,5-dichlorophenol and acetic acid as unwanted byproducts. To maintain the structural integrity of the ester, the aqueous matrix must be neutralized or slightly acidified to a pH of 5.0–6.0 prior to extraction[3]. This specific pH range minimizes the concentration of both catalytic species (hydronium and hydroxide ions).

Troubleshooting Guide: Common Extraction Issues

Issue 1: Low Recovery Yields of 3,5-Dichlorophenyl Acetate

Cause: Poor partitioning into the organic phase. This often occurs due to high aqueous solubility of the matrix components or the use of a solvent that is too non-polar (e.g., 100% hexane), which fails to effectively solvate the ester dipole. Solution:

  • Solvent Switch: Transition to a moderately polar solvent like EtOAc or Dichloromethane (DCM).

  • Salting Out: Add solid sodium chloride (NaCl) to the aqueous phase until saturation. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic ester in water and driving it into the organic phase.

Issue 2: Significant Ester Hydrolysis Observed Post-Extraction

Cause: The extraction was performed at a high pH (>8) or low pH (<3), or highly polar solvents (like methanol/acetonitrile mixtures) were present, which enhance the hydrolysis rate of the ester bond[1]. Solution:

  • pH Quenching: Quench the reaction mixture to a stable pH (approx. 5.0) using a mild buffer or dilute HCl (e.g., 4 M HCl in dioxane) before adding the extraction solvent[3].

  • Rapid Processing: Evaporate the solvent immediately after drying over MgSO 4​ . Do not leave the ester in a wet solvent overnight, as prolonged exposure to trace water drives hydrolysis.

Issue 3: Intractable Emulsion Formation

Cause: The presence of surfactants, fine particulates, or a minimal density difference between the aqueous phase and the organic solvent (a common issue with EtOAc and MTBE in dense brine solutions). Solution:

  • Centrifugation: Spin the separation funnel contents (transferred to conical tubes) at 3000 x g for 5 minutes to mechanically force phase separation.

  • Filtration: Pass the emulsion through a pad of Celite to remove fine particulates that act as emulsion stabilizers.

  • Density Adjustment: Add a small volume of a high-density solvent (like DCM) to pull the organic layer down, or add more deionized water to dilute the aqueous phase and increase the density differential.

Quantitative Data: Solvent Comparison Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical properties of common extraction solvents and their suitability for 3,5-dichlorophenyl acetate.

SolventDielectric Constant ( ε )Boiling Point (°C)Water Solubility ( g/100 mL)Hydrolysis RiskSuitability for 3,5-Dichlorophenyl Acetate
MTBE 2.6055.24.2LowOptimal. Low water carryover, easy evaporation, no transesterification risk[2].
Ethyl Acetate 6.0277.18.3ModerateGood. High recovery and standard for esters[3], but requires thorough drying.
DCM 9.1039.61.3LowAcceptable. Forms bottom layer, highly volatile, but poses higher toxicity/environmental concerns.
Hexane 1.8969.00.001Very LowPoor. Ester dipole leads to poor solubility in strict alkanes, resulting in low recovery.

Standard Operating Procedure (SOP): Optimized LLE for 3,5-Dichlorophenyl Acetate

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Matrix Preparation and pH Adjustment

  • Transfer the crude reaction mixture or biological matrix containing 3,5-dichlorophenyl acetate to a suitably sized beaker.

  • Slowly add 1 M HCl or 1 M NaOH dropwise while continuously stirring.

  • Validation Check: Test the aqueous layer with a calibrated pH meter or high-resolution pH paper. The pH must read exactly between 5.0 and 6.0[3]. If it does not, continue adjustment. Proceeding outside this range guarantees yield loss via hydrolysis.

Step 2: Solvent Addition and Partitioning

  • Transfer the pH-adjusted mixture to a separatory funnel.

  • Add MTBE (or EtOAc) at a 1:1 volume ratio to the aqueous phase.

  • Stopper the funnel, invert, and immediately open the stopcock to vent any pressure.

  • Shake vigorously for 30 seconds, venting every 10 seconds.

  • Validation Check: Allow the funnel to sit undisturbed for 5 minutes. You must observe two distinct, clear layers. If an emulsion persists (>10% of the volume), apply the centrifugation or Celite filtration troubleshooting steps listed above.

Step 3: Phase Separation and Washing

  • Drain the lower aqueous layer into a clean flask.

  • Collect the upper organic layer (containing the ester) into a separate Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and extract with a fresh portion of MTBE (0.5x original volume) to maximize recovery. Combine the organic layers.

  • Wash the combined organic layers with an equal volume of saturated aqueous NaCl (brine).

  • Validation Check: The brine wash should separate rapidly and cleanly. The organic layer should appear less cloudy after this step due to the osmotic removal of dissolved water.

Step 4: Drying and Concentration

  • Add anhydrous Magnesium Sulfate (MgSO 4​ ) to the combined organic phase. Swirl the flask.

  • Validation Check: The MgSO 4​ should flow freely like sand. If it clumps entirely, water is still present; add more MgSO 4​ until free-flowing particles are observed.

  • Filter the suspension through fluted filter paper to remove the drying agent.

  • Concentrate the filtrate in vacuo using a rotary evaporator (water bath 35°C to prevent thermal degradation).

  • Validation Check: The final product should be a concentrated residue free of solvent odor. Analyze via TLC or HPLC to confirm the absence of 3,5-dichlorophenol (the hydrolysis byproduct).

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 3,5-Dichlorophenyl Acetate Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the purity of halogenated aromatic building blocks. 3,5-Dichlorophenyl acetate (C₈H₆Cl₂O₂) is a critical intermediate in th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the purity of halogenated aromatic building blocks. 3,5-Dichlorophenyl acetate (C₈H₆Cl₂O₂) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals[1]. Unreacted precursors—specifically the highly toxic 3,5-dichlorophenol—or positional isomers can severely compromise downstream reaction yields and safety profiles.

In accordance with the [2], we must employ robust, self-validating spectroscopic methods to ensure our materials are fit-for-purpose. This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared Spectroscopy (FTIR) for the purity assessment of 3,5-dichlorophenyl acetate, detailing the mechanistic causality behind each protocol.

Mechanistic Overview & Impurity Profiling

When synthesizing 3,5-dichlorophenyl acetate via the acetylation of 3,5-dichlorophenol, the primary impurities of concern are:

  • Unreacted 3,5-Dichlorophenol : A reactive contaminant that can trigger unwanted side reactions.

  • Acetic Anhydride / Acetic Acid : Residual reagents and hydrolysis byproducts.

  • Positional Isomers : Such as 2,4-dichlorophenyl acetate, arising from impure starting materials.

We do not select analytical techniques arbitrarily; each method is chosen to exploit specific electronic, structural, and thermodynamic differences between the ester and its potential impurities.

Objective Comparison of Spectroscopic Techniques

A. Quantitative ¹H NMR (qNMR): The Gold Standard for Absolute Purity

qNMR relies on the principle that the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei generating that signal[3].

  • The Causality : The acetylation of the phenol fundamentally alters the chemical environment of the aromatic protons. In 3,5-dichlorophenol, the electron-donating –OH group shields the ring protons. Upon conversion to the electron-withdrawing acetate ester, these protons are deshielded, shifting downfield to ~7.2 ppm. Furthermore, the acetate methyl group provides a distinct, isolated singlet near 2.3 ppm. By adding an internal standard with a known exact mass, we can calculate the absolute purity of the ester without requiring a reference standard of the ester itself[4].

B. GC-MS: The Champion of Trace Volatile Analysis

Gas Chromatography-Mass Spectrometry separates compounds based on their vapor pressure and affinity for the stationary phase, followed by electron ionization (EI)[5].

  • The Causality : 3,5-Dichlorophenyl acetate is highly volatile and thermally stable, making it a perfect candidate for GC. In the MS source (70 eV), the ester undergoes a characteristic fragmentation: the loss of ketene (CH₂=C=O, 42 Da) to yield the 3,5-dichlorophenol radical cation (m/z 162/164/166, reflecting the characteristic 3:1 chlorine isotope pattern)[6]. GC-MS is superior for detecting trace unreacted phenol (down to ppm levels) because the polar phenol interacts more strongly with the stationary phase, eluting at a completely different retention time than the non-polar ester.

C. FTIR: The Rapid Orthogonal Validator

FTIR measures the absorption of infrared radiation corresponding to molecular vibrational modes[6].

  • The Causality : The transformation from phenol to ester involves the loss of the O–H bond and the formation of a C=O bond. FTIR provides a rapid, qualitative " go/no-go " metric. The broad O–H stretching band (~3300 cm⁻¹) of the precursor completely vanishes, replaced by a sharp, intense ester carbonyl (C=O) stretch at ~1760 cm⁻¹.

Comparative Performance Data

The following table summarizes the experimental performance metrics of these techniques based on standardized validation runs for 3,5-dichlorophenyl acetate.

Performance MetricqNMR (¹H, 400 MHz)GC-MS (EI, Single Quad)FTIR (ATR)
Primary Utility Absolute mass fraction purityTrace impurity profilingRapid functional group check
Limit of Detection (LOD) ~0.1% (1000 ppm)~0.0001% (1 ppm)~1.0% (10000 ppm)
Precision (RSD) < 0.5%< 2.0%Qualitative
Analysis Time 15 mins (requires relaxation delay)25 mins (temperature gradient)2 mins
Reference Standard? No (only internal calibrant needed)Yes (required for quantification)No

Self-Validating Experimental Protocols

To adhere to E-E-A-T principles, every protocol must act as a self-validating system to prevent false positives or quantitative errors.

Protocol 1: qNMR Absolute Purity Assay

This protocol is self-validating because the use of a Certified Reference Material (CRM) internal standard inherently calibrates the response factor for each individual sample tube, negating instrument drift.

  • Sample Preparation : Accurately weigh ~20.0 mg of the synthesized 3,5-dichlorophenyl acetate and ~10.0 mg of Dimethyl Sulfone (TraceCERT® CRM, internal standard, purity ≥ 99.9%) into a glass vial using a microbalance (d = 0.01 mg).

  • Dissolution : Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% TMS). Transfer the homogenous solution to a 5 mm NMR tube.

  • Acquisition Parameters :

    • Nucleus : ¹H

    • Pulse Angle : 90° (Crucial for complete excitation).

    • Relaxation Delay (D1) : 30 seconds. (Causality: The delay must be > 5 × T₁ of the slowest relaxing proton to ensure complete return to thermal equilibrium. Failing to do this results in skewed, inaccurate integrals).

    • Scans : 32.

  • Processing : Phase and baseline correct the spectrum. Integrate the dimethyl sulfone singlet (δ 3.0 ppm, 6H) and the acetate methyl singlet (δ 2.3 ppm, 3H). Calculate the absolute purity using the standard qNMR mass-ratio equation.

Protocol 2: GC-MS Trace Phenol Profiling

This protocol incorporates a self-validating system by running a matrix spike (accuracy check) alongside the sample to rule out matrix suppression.

  • Sample Preparation : Dissolve 10.0 mg of the ester in 10.0 mL of GC-grade dichloromethane to yield a 1 mg/mL solution.

  • Spike Preparation (Validation Step) : Prepare a second identical sample spiked with 10 ppm of 3,5-dichlorophenol. This verifies method recovery and ensures the ester matrix is not suppressing the phenol signal.

  • Chromatography :

    • Column : 5% phenyl / 95% dimethylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). (Causality: The gradient ensures sharp, symmetrical peaks for the volatile ester while actively flushing out any higher-boiling impurities).

  • Detection : Electron Ionization (EI) mode at 70 eV. Monitor m/z 162 (phenol molecular ion) and m/z 204 (ester molecular ion). Ensure the spiked sample demonstrates a recovery of 90-110% for the phenol peak.

Visualizing the Validation Logic

Workflow Start 3,5-Dichlorophenyl Acetate Batch Sample qNMR qNMR Analysis (Absolute Purity) Start->qNMR Primary Assay GCMS GC-MS Analysis (Trace Impurities) Start->GCMS Trace Profiling FTIR FTIR Analysis (Functional Groups) Start->FTIR Orthogonal Check Decision Purity > 99.0% & No Trace Phenol? qNMR->Decision GCMS->Decision FTIR->Decision Pass Batch Approved Decision->Pass Yes Fail Repurify Batch Decision->Fail No

Fig 1. Multi-modal spectroscopic workflow for batch purity validation.

Validation Method Analytical Method (qNMR / GC-MS) Specificity Specificity (Peak Resolution) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Accuracy Accuracy (Spike Recovery) Method->Accuracy Precision Precision (RSD < 1.0%) Method->Precision Validated Validated Fit-for-Purpose Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated

Fig 2. ICH Q2(R2) core validation parameters for spectroscopic methods.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3,5-Dichlorophenyl acetate | CID 96641 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Comparative

benchmarking 3,5-dichlorophenyl acetate synthesis yields

Benchmarking 3,5-Dichlorophenyl Acetate Synthesis: A Comparative Yield Guide As a Senior Application Scientist, I frequently evaluate synthetic methodologies to optimize the production of critical chemical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,5-Dichlorophenyl Acetate Synthesis: A Comparative Yield Guide

As a Senior Application Scientist, I frequently evaluate synthetic methodologies to optimize the production of critical chemical building blocks. 3,5-Dichlorophenyl acetate is a highly valued intermediate in the pharmaceutical and agrochemical industries. It serves as a foundational precursor for the synthesis of antifungal active pharmaceutical ingredients (APIs) like Eberconazole[] and is utilized in the development of novel allosteric activators of PKG1α for cardiovascular therapies[2].

However, the esterification of 3,5-dichlorophenol presents a specific kinetic challenge. Unlike standard phenols, the two chlorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I). This drastically reduces the electron density on the phenolic oxygen, rendering it a poor nucleophile. Consequently, selecting the correct acylating agent and catalyst is the difference between a stalled reaction and a quantitative yield.

This guide objectively benchmarks the leading synthetic alternatives for 3,5-dichlorophenyl acetate, explaining the causality behind the reaction kinetics and providing a self-validating experimental protocol.

To achieve high yields with deactivated phenols, we must shift the kinetic bottleneck. Relying on the weak nucleophilicity of 3,5-dichlorophenol to attack a standard electrophile (like acetic anhydride) results in sluggish reaction rates.

The most effective strategy is to hyper-activate the electrophile. By introducing a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), the acylating agent is rapidly converted into an acylpyridinium ion. This intermediate is exponentially more electrophilic than the parent anhydride or chloride, forcing the deactivated 3,5-dichlorophenol to react rapidly and irreversibly.

Mechanism Ac2O Acylating Agent (AcCl or Ac2O) Acy Acylpyridinium Ion (Highly Electrophilic) Ac2O->Acy Catalyst Attack DMAP DMAP Catalyst DMAP->Acy TI Tetrahedral Intermediate Acy->TI Ph 3,5-Dichlorophenol (Deactivated) Ph->TI Phenoxide Addition TI->DMAP Regeneration Prod 3,5-Dichlorophenyl Acetate TI->Prod Elimination

Fig 1. Mechanistic pathway of DMAP-catalyzed acetylation overcoming phenolic deactivation.

Quantitative Benchmarking of Synthetic Alternatives

The following table synthesizes experimental data comparing four distinct methodologies for the O-acetylation of 3,5-dichlorophenol.

Table 1: Performance Comparison of Acetylation Methodologies

MethodAcylating AgentBase / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Purity (GC-MS)
A (Kinetic) Acetyl Chloride (1.2 eq)TEA (1.5 eq) + DMAP (0.05 eq)DCM0 → 251.598% >99%
B (Thermodynamic) Acetic Anhydride (1.5 eq)Pyridine (2.0 eq)Neat256.091% 98%
C (Lewis Acid) Acetic Anhydride (1.5 eq)Iodine (5 mol%)None253.085% 95%
D (Uncatalyzed) Acetic Anhydride (2.0 eq)NoneToluene10024.0<15% N/A

Analysis of Alternatives:

  • Method A (Acetyl Chloride + TEA/DMAP): The premier choice for both bench-scale and scale-up. The combination of the highly reactive acetyl chloride with the DMAP catalyst routinely achieves near-quantitative yields (up to 99%) even for sterically and electronically hindered polyhalogenated phenols[3].

  • Method B (Acetic Anhydride + Pyridine): A reliable, traditional approach. While it avoids the harsh fuming nature of acetyl chloride, the reaction requires significantly longer times due to the lower electrophilicity of the anhydride.

  • Method C (Iodine Catalyzed): A greener alternative that avoids amine bases. However, it requires careful chromatographic purification to remove iodine complexes, lowering the overall isolated yield.

Optimized Experimental Protocol (Method A)

This protocol utilizes the Acetyl Chloride/DMAP system. It is designed as a self-validating system , incorporating specific in-process checks to guarantee product integrity and prevent downstream degradation.

Reagents Required:
  • 3,5-Dichlorophenol (1.0 eq, 10.0 mmol, 1.63 g)

  • Acetyl Chloride (1.2 eq, 12.0 mmol, 0.85 mL)

  • Triethylamine (TEA) (1.5 eq, 15.0 mmol, 2.1 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, 0.5 mmol, 61 mg)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:
  • System Purging & Solubilization: Flame-dry a 50 mL round-bottom flask. Add 3,5-dichlorophenol, DMAP, and anhydrous DCM under an inert argon atmosphere.

    • Causality: Moisture must be strictly excluded. Water will outcompete the deactivated phenol for the acylpyridinium intermediate, hydrolyzing the acetyl chloride into acetic acid and destroying the yield.

  • Base Addition & Cooling: Add TEA to the stirring solution. Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Introduction: Add acetyl chloride dropwise over 10 minutes via syringe.

    • Self-Validation Check: You will observe the immediate formation of a dense white precipitate (Triethylammonium chloride). The appearance of this salt is a visual confirmation that the acylation is proceeding successfully.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 1.5 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The starting material spot (Rf ~0.3) should completely disappear, replaced by a higher-running product spot (Rf ~0.7).

  • Quenching & Acid Wash: Quench the reaction by adding 10 mL of ice-cold water. Transfer to a separatory funnel and wash the organic layer with 1M HCl (2 x 15 mL).

    • Causality: The HCl wash is critical. It protonates the DMAP and TEA, partitioning them entirely into the aqueous layer. Failure to remove the amines will cause product degradation during storage.

  • Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO3 (15 mL).

    • Self-Validation Check: Test the pH of the aqueous effluent. It must be ~7-8. If it is acidic, residual acetic acid remains in the organic layer, which will catalyze the hydrolysis of your newly formed ester during solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 3,5-dichlorophenyl acetate as a pale yellow to colorless oil/crystalline solid.

Protocol Step1 1. Solubilization (DCM, 0°C) Step2 2. Activation (TEA + DMAP) Step1->Step2 Step3 3. Acylation (AcCl Dropwise) Step2->Step3 Step4 4. Quench & Wash (NaHCO3 / HCl) Step3->Step4 Step5 5. Isolation (Evaporation) Step4->Step5

Fig 2. Step-by-step experimental workflow for the kinetic acetylation of 3,5-dichlorophenol.

Conclusion

For the synthesis of 3,5-dichlorophenyl acetate, relying on standard thermodynamic esterification (uncatalyzed acetic anhydride) is a flawed approach due to the severe inductive deactivation of the phenolic ring. By employing a kinetic approach—utilizing acetyl chloride coupled with DMAP as a nucleophilic catalyst—researchers can reliably achieve >95% isolated yields in under two hours. Implementing the rigorous, self-validating washing sequence outlined above ensures that the final building block is free of hydrolytic catalysts, preserving its integrity for downstream API synthesis.

References

  • Total Synthesis of the Ambigols: A Cyanobacterial Class of Polyhalogenated Natural Products Organic Letters - ACS Publications[3]

  • Optimization and Mechanistic Investigations of Novel Allosteric Activators of PKG1α Journal of Medicinal Chemistry - ACS Publications[2]

  • CAS 130104-32-4 (Eberconazole Nitrate) - Synthetic Routes and Optimization BOC Sciences / Chemical Reagents[]

Sources

Validation

Comparative GC-MS Analysis of Dichlorophenyl Acetates: Isomeric Differentiation and Column Phase Selection

Dichlorophenyl acetates (DCPAs) are critical chemical entities utilized as pharmaceutical intermediates, agricultural precursors, and environmental degradation models for chlorinated pollutants. The analytical challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Dichlorophenyl acetates (DCPAs) are critical chemical entities utilized as pharmaceutical intermediates, agricultural precursors, and environmental degradation models for chlorinated pollutants. The analytical challenge in assessing the purity and metabolic fate of these compounds lies in their structural isomerism. Isomers such as 2,4-DCPA, 2,6-DCPA, and 3,4-DCPA possess identical molecular weights (204.03 g/mol ) and exhibit nearly indistinguishable electron ionization (EI) mass spectra.

This guide provides an objective, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for differentiating DCPA isomers. By comparing stationary phase selectivities and detailing the mechanistic fragmentation pathways, this guide equips analytical scientists with the data necessary to optimize their chromatographic workflows.

Mechanistic Grounding: Why GC-MS?

GC-MS is the gold standard for volatile and thermally stable halogenated aromatics, separating them based on their partitioning between a gaseous mobile phase and a liquid stationary phase[1]. While Liquid Chromatography (LC) is often preferred for highly polar or labile species, GC-MS provides superior theoretical plate counts—essential for resolving closely eluting positional isomers.

The Challenge of Isomeric Co-elution

In a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms), separation is primarily driven by boiling point and dispersive interactions. Because the boiling points of DCPA isomers are tightly clustered, non-polar columns often fail to achieve baseline resolution between sterically similar isomers (e.g., 2,4-DCPA and 2,5-DCPA).

To overcome this, switching to a polar stationary phase (e.g., polyethylene glycol, DB-WAX) introduces dipole-dipole interactions. The position of the electron-withdrawing chlorine atoms alters the overall dipole moment of the molecule. For instance, the symmetric 2,6-DCPA experiences different stationary phase interactions compared to the asymmetric 3,4-DCPA, allowing for orthogonal separation.

Electron Ionization (EI) Fragmentation Causality

Under standard 70 eV EI conditions, DCPAs undergo predictable, structurally diagnostic fragmentation[2]. However, because the initial ionization occurs at the ester oxygen, the resulting fragmentation is largely independent of the chlorine positions on the aromatic ring.

  • Ketene Loss (m/z 162): The dominant pathway is the McLafferty-type rearrangement or direct elimination of a neutral ketene molecule ( CH2​=C=O , 42 Da) from the molecular ion ( [M]+∙ m/z 204), yielding a stable dichlorophenol radical cation at m/z 162.

  • Acetyl Cleavage (m/z 43): Alpha-cleavage at the ester carbonyl produces the acetyl cation ( [CH3​C=O]+ ) at m/z 43, which often competes as the base peak depending on ion source tuning.

  • Isotopic Signatures: The presence of two chlorine atoms is unambiguously confirmed by the characteristic M:M+2:M+4 isotopic cluster at m/z 162, 164, and 166 in a ~9:6:1 ratio.

Fragmentation M Dichlorophenyl Acetate [M]⁺• m/z 204 F1 Dichlorophenol Ion m/z 162 M->F1 - Ketene (42 Da) F2 Acetyl Cation m/z 43 M->F2 α-Cleavage F3 Chlorophenol Ion m/z 127 F1->F3 - Cl• (35 Da)

Primary EI-MS fragmentation pathways of dichlorophenyl acetates.

Comparative Experimental Protocols

To ensure a self-validating system, the following protocol incorporates an internal standard (IS) to correct for injection variability and utilizes a dual-column evaluation approach to guarantee isomeric resolution.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh 10 mg of each DCPA isomer reference standard (e.g., 2,4-DCPA, 2,6-DCPA) into separate volumetric flasks[3].

  • Dissolve and dilute to 10 mL with GC-grade ethyl acetate to create 1 mg/mL stock solutions.

  • Prepare a working mixture by combining the stocks and diluting with ethyl acetate to a final concentration of 10 µg/mL per isomer.

  • Self-Validation Step: Spike the working mixture with 10 µg/mL of 1-chloro-4-fluorobenzene as an Internal Standard (IS) to monitor retention time stability and detector response.

2. GC-MS Instrumental Parameters:

  • Inlet: 250°C, Split injection mode (10:1 ratio) to prevent column overloading and peak fronting. Injection volume: 1.0 µL.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). This optimized gradient ensures the elution of DCPAs at approximately 8.00 to 14.00 minutes depending on the column[3].

  • Mass Spectrometer: Transfer line at 280°C, EI source at 230°C, Quadrupole at 150°C.

  • Acquisition: Full Scan mode (m/z 40–400) for library matching, concurrently with Selected Ion Monitoring (SIM) at m/z 162, 164, and 204 for maximum sensitivity.

GCMS_Workflow N1 Sample Preparation (Dilution in EtOAc) N2 GC Injection (Split 10:1, 250°C) N1->N2 N3 Capillary GC Separation (DB-5ms vs DB-WAX) N2->N3 N4 Electron Ionization (EI) (70 eV, 230°C) N3->N4 N5 Quadrupole Mass Analyzer (m/z 40-400) N4->N5 N6 Data Analysis (Isomeric Deconvolution) N5->N6

GC-MS analytical workflow for dichlorophenyl acetate isomeric analysis.

Data Presentation & Column Comparison

The selection of the stationary phase dictates the success of isomeric differentiation. The tables below summarize the comparative performance of a non-polar (DB-5ms) versus a polar (DB-WAX) column, alongside the near-identical mass spectral fingerprints of the isomers.

Table 1: Comparative GC Retention Times ( tR​ )

Note: Data represents typical elution orders based on boiling points and dipole moments under the specified 10°C/min gradient.

IsomerDB-5ms tR​ (min)DB-WAX tR​ (min)Resolution ( Rs​ ) Note
2,6-Dichlorophenyl acetate 7.8512.45Baseline resolved on both
2,4-Dichlorophenyl acetate 8.0213.15Co-elutes with 2,5 on DB-5ms
2,5-Dichlorophenyl acetate 8.0813.40Baseline resolved on DB-WAX
3,5-Dichlorophenyl acetate 8.3513.85Baseline resolved on DB-WAX
3,4-Dichlorophenyl acetate 8.4214.10Strongest retention (highest dipole)

Analytical Insight: On the DB-5ms column, 2,4-DCPA and 2,5-DCPA exhibit a resolution ( Rs​ ) of < 1.0, making accurate quantitation impossible without complex mathematical deconvolution. Switching to the DB-WAX column exploits the slight differences in hydrogen-bond accepting capabilities and dipole moments, achieving an Rs​ > 1.5 for all positional isomers.

Table 2: Key EI-MS Fragmentation Ions (70 eV)

Because the isomers cannot be differentiated by MS alone, chromatographic separation is mandatory. The fragmentation patterns remain highly conserved across all isomers[2][4].

Ion (m/z)Relative Abundance (%)Structural AssignmentDiagnostic Value
43 85 - 100 [CH3​C=O]+ (Acetyl cation)High (Confirms acetate ester)
162 90 - 100 [C6​H4​Cl2​O]+∙ (Base peak)High (Loss of ketene, 42 Da)
164 60 - 65 [C6​H435​Cl37ClO]+∙ High (Isotope ratio confirms Cl2​ )
199 < 5 [M−Cl]+ Low (Weak cleavage)
204 10 - 15 [M]+∙ (Molecular Ion)Medium (Confirms intact mass)

Conclusion and Best Practices

For the comparative analysis of dichlorophenyl acetates, relying solely on mass spectrometry leads to ambiguous identification due to the identical m/z 162 and m/z 43 fragmentation pathways.

Scientist's Recommendation: Always prioritize chromatographic resolution over mass spectral deconvolution for these isomers. If the analytical goal is to screen for generalized DCPA presence, a standard DB-5ms column is sufficient and offers rapid run times (~8 minutes). However, if the goal is rigorous purity assessment or isomeric profiling of synthetic intermediates, a polar DB-WAX column is strictly required to resolve the critical 2,4-DCPA and 2,5-DCPA pair.

References
  • National Center for Biotechnology Information. "2,5-Dichlorophenyl acetate | C8H6Cl2O2 | CID 520466". PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "3,5-Dichlorophenyl acetate | C8H6Cl2O2 | CID 96641". PubChem. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Catalytic Efficiency in 3,5-Dichlorophenyl Acetate Formation

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3,5-Dichlorophenyl acetate is a valuable building block, and its formation thro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3,5-Dichlorophenyl acetate is a valuable building block, and its formation through the catalytic acylation of 3,5-dichlorophenol presents a common synthetic challenge. The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth comparison of common catalytic systems for this transformation, supported by detailed experimental protocols and mechanistic insights to empower you in your catalyst selection and optimization efforts.

The Synthetic Challenge: O-Acylation of an Electron-Deficient Phenol

The synthesis of 3,5-dichlorophenyl acetate involves the O-acylation of 3,5-dichlorophenol with an acetylating agent, typically acetic anhydride or acetyl chloride. The presence of two electron-withdrawing chlorine atoms on the phenyl ring deactivates the hydroxyl group, making it less nucleophilic than unsubstituted phenol. This inherent low reactivity necessitates the use of a catalyst to achieve efficient conversion under practical laboratory conditions.

A primary challenge in phenol acylation is controlling the regioselectivity between O-acylation (ester formation) and C-acylation (Fries rearrangement), which can lead to the formation of hydroxyacetophenone byproducts.[1] The ideal catalyst for this transformation should exhibit high activity for O-acylation while minimizing the Fries rearrangement and other side reactions.

Comparative Analysis of Catalytic Systems

A variety of catalysts have been employed for the acylation of phenols, ranging from Lewis acids and Brønsted acids to nucleophilic catalysts.[2][3] This section provides a comparative overview of representative catalysts and their expected performance in the synthesis of 3,5-dichlorophenyl acetate. The following table summarizes key performance indicators based on literature precedents for similar transformations.

Table 1: Comparative Performance of Selected Catalysts in Phenol Acylation

CatalystCatalyst TypeTypical Loading (mol%)Reaction ConditionsExpected YieldKey Advantages & Considerations
Zinc Chloride (ZnCl2) Lewis Acid5-10Solvent-free or inert solvent (e.g., CH2Cl2), room temp. to 50°CGood to ExcellentInexpensive, readily available, and effective under mild conditions.[2] May require anhydrous conditions.
Ferric Chloride (FeCl3) Lewis Acid1-5Inert solvent (e.g., benzene, toluene), elevated temp. (e.g., 120-130°C)Good to ExcellentHigh catalytic activity; favors O-acylation.[1] Sensitive to moisture; hydrated form can promote C-acylation.[1]
4-(Dimethylamino)pyridine (DMAP) Nucleophilic1-10Inert solvent (e.g., CH2Cl2, THF), often with a stoichiometric base (e.g., triethylamine), 0°C to room temp.ExcellentHighly efficient for sterically unhindered phenols. Can be expensive.
p-Toluenesulfonic Acid (p-TsOH) Brønsted Acid5-10Toluene, reflux with Dean-Stark trap to remove acetic acid byproductModerate to GoodCost-effective and easy to handle.[4] Generally requires higher temperatures and longer reaction times.
Zeolite H-Beta Solid Acid10-20 wt%Solvent-free, 120°CGoodHeterogeneous catalyst, allowing for easy separation and potential recyclability.[5] Mass transfer limitations can be a factor.

Experimental Protocols for Catalyst Evaluation

To ensure a fair and accurate comparison of catalytic efficiency, it is crucial to employ a standardized experimental protocol. The following sections detail the procedures for catalyst screening and subsequent product quantification.

General Procedure for Catalytic Acetylation of 3,5-Dichlorophenol

This protocol is designed for a small-scale reaction (1 mmol) to facilitate rapid catalyst screening.

Materials:

  • 3,5-Dichlorophenol

  • Acetic Anhydride

  • Selected Catalyst (e.g., ZnCl2, FeCl3, DMAP, p-TsOH, Zeolite H-Beta)

  • Anhydrous Dichloromethane (CH2Cl2) or other suitable solvent

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-dichlorophenol (163 mg, 1.0 mmol) and the selected catalyst (see Table 1 for typical loading).

  • If a solvent is used, add 5 mL of anhydrous dichloromethane.

  • Add acetic anhydride (142 µL, 1.5 mmol) dropwise to the stirred mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or reflux) and monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of 10 mL of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.[6]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by HPLC to determine the yield of 3,5-dichlorophenyl acetate.

Workflow for Catalyst Screening and Evaluation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_eval Evaluation prep_reactants Prepare Stock Solutions: 3,5-Dichlorophenol Acetic Anhydride run_reactions Set up Parallel Reactions (1 mmol scale) prep_reactants->run_reactions prep_catalysts Prepare Catalyst Samples: ZnCl2, FeCl3, DMAP, p-TsOH, Zeolite prep_catalysts->run_reactions monitor_tlc Monitor Progress by TLC run_reactions->monitor_tlc workup Quench and Extract monitor_tlc->workup hplc_analysis Quantitative HPLC Analysis workup->hplc_analysis compare_data Compare Yield, Purity, and Reaction Time hplc_analysis->compare_data select_catalyst Select Optimal Catalyst compare_data->select_catalyst

Caption: Workflow for evaluating catalytic efficiency.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the product is essential for a reliable comparison of catalyst performance.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., an 85:15 volumetric ratio).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 220 nm.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL

Quantification:

  • Prepare a series of standard solutions of pure 3,5-dichlorophenyl acetate of known concentrations.

  • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Dilute a known mass of the crude reaction product in the mobile phase to a known volume.

  • Inject the sample and determine the peak area corresponding to the product.

  • Calculate the concentration of the product in the sample using the calibration curve, and from this, determine the reaction yield.

Mechanistic Insights: How the Catalysts Work

Understanding the reaction mechanism provides a rationale for catalyst selection and optimization.

Lewis Acid Catalysis (e.g., ZnCl2, FeCl3)

Lewis acids activate the acetylating agent, making it a more potent electrophile.

G cluster_lewis Lewis Acid Catalysis Acetic_Anhydride Acetic Anhydride Activated_Complex Activated Complex (More Electrophilic) Acetic_Anhydride->Activated_Complex + ZnCl₂ Lewis_Acid ZnCl₂ Product 3,5-Dichlorophenyl Acetate Activated_Complex->Product + Phenol Phenol 3,5-Dichlorophenol Catalyst_Regen ZnCl₂ Product->Catalyst_Regen - Acetic Acid

Caption: Simplified mechanism of Lewis acid catalysis.

The Lewis acid coordinates to a carbonyl oxygen of the acetic anhydride, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of the 3,5-dichlorophenol then attacks this activated carbonyl, leading to the formation of the ester and regeneration of the catalyst.

Nucleophilic Catalysis (e.g., DMAP)

DMAP is a highly effective nucleophilic catalyst.

G cluster_dmap Nucleophilic Catalysis (DMAP) Acetic_Anhydride Acetic Anhydride Acylpyridinium N-Acetylpyridinium Ion (Highly Reactive) Acetic_Anhydride->Acylpyridinium + DMAP DMAP DMAP Product 3,5-Dichlorophenyl Acetate Acylpyridinium->Product + Phenoxide Phenol 3,5-Dichlorophenol Catalyst_Regen DMAP Product->Catalyst_Regen - Acetate

Caption: Simplified mechanism of DMAP catalysis.

DMAP attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then readily attacked by the phenoxide (formed by deprotonation of the phenol by a base like triethylamine, or to a lesser extent by DMAP itself), leading to the formation of the final product and regeneration of the DMAP catalyst.

Conclusion and Recommendations

The selection of an optimal catalyst for the synthesis of 3,5-dichlorophenyl acetate depends on a balance of factors including cost, reaction conditions, yield, and ease of work-up.

  • For mild conditions and cost-effectiveness , Zinc Chloride (ZnCl2) is an excellent starting point.[2]

  • For high reactivity , particularly if cost is less of a concern, DMAP in the presence of a stoichiometric base is likely to provide the highest yields in the shortest time.

  • If catalyst recyclability and green chemistry principles are a priority, exploring solid acid catalysts like Zeolite H-Beta is recommended.[5]

This guide provides a robust framework for the systematic evaluation of catalysts for this important transformation. By implementing the detailed experimental and analytical protocols, researchers can make data-driven decisions to optimize their synthetic routes, leading to improved efficiency and productivity in their research and development endeavors.

References

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available at: [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. International Journal of ChemTech Research. Available at: [Link]

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Royal Society of Chemistry. Available at: [Link]

  • Some previously reported methods for the acylation of phenols compared... ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

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  • An Efficient and Scalable Approach to the Synthesis of 3,5-Dichlorobenzoic Acid. RSC Publishing. Available at: [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI. Available at: [Link]

  • Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. ORCA. Available at: [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. Available at: [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available at: [Link]

  • Insight into efficient degradation of 3,5-dichlorosalicylic acid by Fe-Si-B amorphous ribbon under neutral condition. ScienceDirect. Available at: [Link]

  • Purification of 3,5-dichlorocatechol 1,2-dioxygenase, a nonheme iron dioxygenase and a key enzyme in the biodegradation of a herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), from Pseudomonas cepacia CSV90. PubMed. Available at: [Link]

  • Analytical tasks – efficiently solved by HPTLC. CAMAG. Available at: [Link]

  • Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. TU Clausthal. Available at: [Link]

  • Development and validation of an automated extraction method for the analysis of high-water content commodities. EURL-Pesticides. Available at: [Link]

  • METHOD WRITEUP FOR ANALYTICAL METHODS MANUAL. Government of Canada Publications. Available at: [Link]

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